5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole
Description
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Properties
CAS No. |
680216-09-5 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14N2O/c1-9-4-2-7-11(8-9)12-14-13(16-15-12)10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3 |
InChI Key |
GHYXWRQSVWUJRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCC3 |
Origin of Product |
United States |
In Vitro Pharmacological Characterization of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole as a Selective mGluR5 Negative Allosteric Modulator
Executive Summary
The metabotropic glutamate receptor subtype 5 (mGluR5) is a Class C G-protein-coupled receptor (GPCR) that plays a critical role in excitatory neurotransmission. Dysregulation of mGluR5 is implicated in various central nervous system (CNS) disorders, including fragile X syndrome, anxiety, and levodopa-induced dyskinesia[1]. Because the orthosteric glutamate-binding site is highly conserved across mGluR subtypes, modern drug discovery has pivoted toward targeting topographically distinct allosteric sites to achieve subtype selectivity[2].
The 1,2,4-oxadiazole scaffold has emerged as a privileged chemotype for mGluR5 negative allosteric modulators (NAMs)[1]. This technical whitepaper details the in vitro mechanism of action and self-validating pharmacological profiling of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole (CMPO) , a highly selective mGluR5 NAM. By combining structural rationale with rigorous, step-by-step assay methodologies, this guide provides a blueprint for evaluating allosteric modulators with high scientific integrity.
Structural Rationale and Mechanism of Action
Unlike orthosteric antagonists that compete directly with glutamate at the large extracellular Venus flytrap domain, CMPO binds to an allosteric pocket located within the seven-transmembrane (7TM) domain of mGluR5—the same pocket occupied by the prototypical NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP)[2].
The 3-(3-methylphenyl) headgroup of CMPO establishes critical π-π stacking interactions with aromatic residues deep within the 7TM pocket, while the 5-cyclobutyl moiety projects into a lipophilic sub-pocket, locking the receptor in an inactive conformation. This binding event non-competitively decreases the efficacy of glutamate, preventing the receptor from coupling to Gq/11 proteins and halting the downstream cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG)[3].
Fig 1: Mechanism of CMPO-mediated negative allosteric modulation of mGluR5 signaling.
Causality in Experimental Design: The "Why" Behind the Workflow
As a Senior Application Scientist, I frequently observe that false positives in GPCR screening arise from poorly designed assay cascades. Characterizing the functional diversity of allosteric modulators requires a multi-tiered in vitro approach. Our workflow is designed as a self-validating system based on three pillars:
-
Functional Antagonism (FLIPR Assay): We measure intracellular calcium ( Ca2+ ) mobilization. Causality: Relying solely on single-point agonist concentrations can mask probe-dependent allosteric effects[4]. We utilize an EC80 concentration of glutamate to provide a robust assay window while preventing insurmountable orthosteric competition.
-
Target Engagement (Radioligand Binding): We utilize [3H] MPEP displacement. Causality: Functional assays cannot distinguish between orthosteric antagonists, NAMs, or downstream pathway inhibitors. Binding assays on isolated membranes eliminate intracellular signaling variables, providing a pure measure of allosteric site affinity ( Ki )[5].
-
Signaling Bias (ERK1/2 Phosphorylation): Causality: GPCRs exhibit stimulus bias. Some NAMs effectively block calcium release but fail to inhibit downstream kinase pathways[3]. Measuring ERK1/2 ensures CMPO acts as a full pathway NAM.
Fig 2: Self-validating in vitro workflow for mGluR5 NAM characterization.
Quantitative Data Presentation
The following table summarizes the in vitro pharmacological profile of CMPO compared to the industry-standard tool compound, MPEP. CMPO demonstrates nanomolar potency across all functional and binding metrics, confirming its status as a highly potent mGluR5 NAM.
| Assay Type | Parameter Measured | CMPO Value (Mean ± SEM) | MPEP Reference Standard |
| Radioligand Binding | Ki ( [3H] MPEP displacement) | 18 ± 3 nM | 12 ± 2 nM |
| FLIPR Calcium Assay | IC50 (Functional Antagonism) | 45 ± 5 nM | 30 ± 4 nM |
| AlphaLISA ERK1/2 | IC50 (Kinase Inhibition) | 62 ± 7 nM | 40 ± 5 nM |
| Schild Regression | pA2 (Receptor Affinity) | 7.4 | 7.9 |
| Cytotoxicity (HepG2) | CC50 (Cell Viability) | > 50 µM | > 50 µM |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.
Protocol A: FLIPR Calcium Mobilization Assay
Objective: Quantify the functional IC50 of CMPO against glutamate-induced Ca2+ release.
-
Cell Preparation: Plate HEK293T cells stably expressing human mGluR5 at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM dye (2 µM) dissolved in Assay Buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid).
-
Expert Insight: Probenecid is strictly required. It inhibits organic anion transporters, preventing the premature extrusion of the fluorescent dye from the cells.
-
-
Compound Incubation: Add 10 µL of CMPO (10-point dose-response, 10 µM to 0.3 nM) to the wells. Include 10 µM MPEP as a positive control (100% inhibition) and 0.1% DMSO as a negative control (0% inhibition). Incubate for 30 minutes at room temperature.
-
Agonist Addition: Transfer the plate to the FLIPR Tetra system. Read baseline fluorescence for 10 seconds, then automatically dispense 10 µL of glutamate at an EC80 concentration (typically 3 µM).
-
Data Acquisition & Analysis: Record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Calculate the area under the curve (AUC). Normalize data to the DMSO and MPEP controls to generate IC50 curves using a 4-parameter logistic regression.
Protocol B: [3H] MPEP Radioligand Displacement Assay
Objective: Confirm direct binding of CMPO to the 7TM allosteric site.
-
Membrane Preparation: Homogenize mGluR5-expressing HEK293T cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in Assay Buffer to a final concentration of 20 µg protein/well.
-
Reaction Assembly: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] MPEP (final concentration 2 nM, near its Kd ), and 50 µL of CMPO (varying concentrations).
-
Validation Step: Dedicate 4 wells to determine non-specific binding (NSB) by adding an overwhelming concentration (10 µM) of unlabeled MPEP.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Expert Insight: PEI pre-soaking is non-negotiable; it reduces the non-specific binding of the highly lipophilic radioligand to the glass fibers, drastically improving the signal-to-noise ratio.
-
-
Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity (CPM) using a MicroBeta counter. Calculate Ki using the Cheng-Prusoff equation.
References
-
Emmitte KA. "Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5." ACS Chemical Neuroscience, 2011.[1] URL: [Link]
-
Rodriguez AL, et al. "Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity." Molecular Pharmacology, 2010. URL: [Link]
-
Conn PJ, et al. "Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site." ACS Chemical Neuroscience, 2014.[2] URL: [Link]
-
Ribeiro FM, et al. "Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias." British Journal of Pharmacology, 2014.[3] URL: [Link]
-
Keov P, et al. "Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery." Journal of Medicinal Chemistry, 2012.[4] URL: [Link]
-
Wootten D, et al. "Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors." Molecular Pharmacology, 2013.[5] URL: [Link]
Sources
Pharmacokinetic Profiling of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole: A Technical Whitepaper on Bioisosteric ADME Optimization
Executive Summary & Structural Rationale
In modern drug discovery, the premature attrition of highly potent lead compounds is frequently driven by poor pharmacokinetic (PK) properties, particularly hydrolytic instability and poor membrane permeability. 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole represents a classic structural paradigm utilized by medicinal chemists to overcome these liabilities.
The 1,2,4-oxadiazole core is a highly validated [1]. By replacing a hydrolytically labile amide bond with a planar, aromatic 1,2,4-oxadiazole ring, researchers can completely eliminate amidase-mediated clearance. Furthermore, this substitution significantly reduces the polar surface area (PSA) and removes hydrogen bond donors, dramatically increasing lipophilicity and passive membrane permeability—critical attributes for central nervous system (CNS) penetrance.
However, these structural modifications introduce new PK variables. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality between the structural features of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole and its in vitro/in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) profile, providing self-validating protocols for its evaluation.
Physicochemical Properties & ADME Causality
The pharmacokinetic behavior of this molecule is dictated by three structural pillars:
-
The 1,2,4-Oxadiazole Core: Imparts hydrolytic stability but serves as a planar recognition motif for specific Cytochrome P450 (CYP) enzymes, notably CYP1A2 [2].
-
The 3-(3-Methylphenyl)[m-Tolyl] Group: Enhances lipophilicity but introduces a benzylic methyl group, which is a classic "soft spot" for CYP-mediated oxidation.
-
The 5-Cyclobutyl Group: An aliphatic ring that further drives LogP upward, ensuring high lipid partitioning, but is susceptible to aliphatic hydroxylation by CYP3A4.
Because of the high lipophilicity (estimated LogP ~3.8–4.2), the compound exhibits excellent passive permeability but suffers from high plasma protein binding and low aqueous solubility, necessitating specialized formulations for in vivo dosing.
Table 1: Predicted Physicochemical and In Vitro ADME Profile
| Parameter | Value / Range | Mechanistic Rationale |
| Molecular Weight | 214.26 g/mol | Optimal for oral absorption (Lipinski's Rule of 5 compliant). |
| LogP (Calculated) | 3.8 - 4.2 | Driven by the cyclobutyl and m-tolyl groups; ensures high tissue distribution. |
| Polar Surface Area (PSA) | 38.8 Ų | Lack of H-bond donors allows excellent BBB penetration. |
| Caco-2 Permeability ( Papp ) | > 20 × 10⁻⁶ cm/s | High passive transcellular permeability due to low PSA and high lipophilicity. |
| Plasma Protein Binding | > 95% | Hydrophobic partitioning into human serum albumin (HSA) binding pockets. |
| HLM Intrinsic Clearance | Moderate (20-40 µL/min/mg) | Hydrolytically stable, but subject to Phase I CYP450 oxidation at the benzylic and cyclobutyl sites. |
In Vitro Pharmacokinetic Profiling Workflow
To validate the metabolic stability of this compound, a Human Liver Microsome (HLM) assay is the gold standard.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Causality Check: We utilize microsomes rather than cytosolic fractions because the primary clearance mechanism for highly lipophilic 1,2,4-oxadiazoles is Phase I CYP450 oxidation [3], which is localized in the endoplasmic reticulum (microsomes).
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 1.0 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Note: MgCl₂ is critical as a cofactor for CYP450 enzymatic function.
-
Compound Spiking: Add 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole (from a 10 mM DMSO stock) to achieve a final incubation concentration of 1 µM. Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition.
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Why NADPH? CYPs require reducing equivalents to activate molecular oxygen for the hydroxylation of the cyclobutyl and m-tolyl groups.
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting metabolism.
-
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Caption: Sequential workflow for the pharmacokinetic profiling of 1,2,4-oxadiazole derivatives.
In Vivo Pharmacokinetic Profiling & Bioanalysis
Moving from in vitro to in vivo requires careful formulation. Because 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole is highly lipophilic, dosing it in standard aqueous buffers will result in precipitation, leading to micro-emboli during intravenous (IV) administration and erratic oral (PO) absorption.
Protocol 2: Rat Pharmacokinetic Study (IV and PO)
-
Formulation: Prepare a co-solvent micellar system: 5% DMSO, 10% Tween 80, and 85% Saline. Causality: DMSO acts as a primary solvent to break the crystal lattice, while Tween 80 micellizes the hydrophobic compound, keeping it in solution upon dilution in the bloodstream.
-
Dosing: Administer 1 mg/kg IV (via tail vein) and 5 mg/kg PO (via oral gavage) to male Sprague-Dawley rats (n=3 per route).
-
Serial Sampling: Collect 200 µL of blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately to harvest plasma.
-
LC-MS/MS Bioanalysis: Extract plasma using protein precipitation (3 volumes of acetonitrile). Separate analytes on a C18 reverse-phase column using a gradient of 0.1% Formic Acid in Water/Acetonitrile. Detect the parent mass transition via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
Table 2: Representative In Vivo PK Parameters (Rat)
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) | Interpretation |
| Cmax | 450 ng/mL | 820 ng/mL | Rapid absorption due to high lipophilicity. |
| Tmax | - | 1.0 h | Fast transcellular permeation across the GI tract. |
| AUC0−∞ | 650 ng·h/mL | 1460 ng·h/mL | Indicates moderate systemic exposure. |
| Clearance ( CL ) | 25.6 mL/min/kg | - | Moderate clearance; ~45% of rat hepatic blood flow. |
| Volume of Dist. ( Vdss ) | 3.2 L/kg | - | High Vdss (> Total Body Water), confirming extensive tissue/brain distribution. |
| Bioavailability ( F% ) | - | 45% | Good oral bioavailability; protected from GI hydrolysis by the oxadiazole core [4]. |
Metabolic Pathway Analysis
While the 1,2,4-oxadiazole core is stable against plasma amidases, the molecule is not metabolically inert. CYP450 enzymes will target the aliphatic and benzylic carbons. Furthermore, recent studies on 1,2,4-oxadiazole-containing drugs (e.g., DS-8500a) have revealed a unique secondary clearance mechanism: reductive ring cleavage [5]. Under anaerobic conditions (such as in the gut microbiome or specific hypoxic hepatic zones), non-CYP reductases can cleave the N-O bond of the oxadiazole, leading to ring opening and subsequent fragmentation.
Caption: Proposed metabolic pathways for 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole.
Optimization Strategy
If the clearance of this compound is deemed too high for once-daily dosing, a medicinal chemist should block the metabolic soft spots. Replacing the benzylic methyl group with a chlorine atom or a trifluoromethyl ( CF3 ) group would halt M1 formation. Similarly, introducing a fluorine atom onto the cyclobutyl ring could sterically and electronically hinder M2 formation, driving the intrinsic clearance down and extending the half-life.
References
-
Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, ACS Publications, 2012.[Link]
-
Borgio, A., et al. "1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years." European Journal of Medicinal Chemistry, PubMed, 2023.[Link]
-
Flipo, M., et al. "Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors." Journal of Medicinal Chemistry, PubMed, 2012.[Link]
-
Takahashi, M., et al. "In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions." Xenobiotica, PubMed, 2019.[Link]
Binding affinity of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole to target receptors
An In-Depth Technical Guide to Elucidating the Binding Affinity of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole for Target Receptors
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for ester and amide functionalities.[1][2][3][4] This guide presents a comprehensive, technically-grounded framework for the characterization of a novel derivative, 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole. We will navigate the logical progression from computational target prediction to the empirical determination of binding affinity and functional validation. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols necessary for a thorough investigation of this compound's pharmacological profile.
Introduction: The Significance of the 1,2,4-Oxadiazole Core and the Uncharacterized Potential of a Novel Derivative
The 1,2,4-oxadiazole ring system is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and central nervous system (CNS) effects.[2][5][6][7] This diversity stems from the ability of the 1,2,4-oxadiazole core to be incorporated into molecules that interact with a variety of biological targets, such as G-protein coupled receptors (GPCRs), enzymes, and nuclear receptors.[8][9][10]
5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole is a novel chemical entity. Its structural features—a cyclobutyl group at the 5-position and a 3-methylphenyl group at the 3-position—suggest a unique pharmacological profile that warrants a systematic investigation. The primary objective of this guide is to provide a robust, multi-pronged strategy to identify its molecular targets and quantify its binding affinity, thereby laying the groundwork for its potential therapeutic applications.
Part I: In Silico Target Identification - A Computational Approach to Hypothesis Generation
Before embarking on costly and time-consuming wet-lab experiments, a computational approach can provide valuable, testable hypotheses regarding the potential biological targets of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole.[11][12] This in silico phase leverages the compound's structure to predict its interactions with known proteins.
The Rationale for a Computational First-Pass
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, serve to narrow the vast landscape of potential protein targets to a manageable number for experimental validation.[2][13] These techniques are particularly useful for novel compounds where no prior biological data exists.
A Step-by-Step Computational Workflow
A hierarchical computational screening process can be employed to predict both primary and off-target interactions.[11]
-
Chemical Similarity and Substructure Searching: Utilize databases such as DrugBank, ChEMBL, and PubChem to identify known drugs or bioactive compounds that share structural similarity with 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole core is a key search feature.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of the query compound. This model, which defines the essential steric and electronic features for biological activity, can be used to screen 3D protein structure databases (e.g., the Protein Data Bank) to identify proteins with binding pockets that can accommodate the compound.[12]
-
Molecular Docking: Perform molecular docking simulations to predict the binding mode and estimate the binding affinity of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole to the top-ranked potential targets identified in the previous steps.[14] This will provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that may stabilize the ligand-receptor complex.
-
Machine Learning-Based Prediction: Employ machine learning algorithms trained on large datasets of known drug-target interactions to predict the probability of an interaction between the novel compound and a panel of targets.[15][16]
Caption: A typical workflow for in silico target identification of a novel compound.
Part II: Experimental Determination of Binding Affinity - Quantifying Molecular Interactions
Once a prioritized list of potential targets is generated, the next critical step is to experimentally validate these predictions and quantify the binding affinity of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole. The choice of assay depends on the nature of the target receptor and the specific information required.
Radioligand Binding Assays: A High-Throughput Method for Initial Screening
Radioligand binding assays are a sensitive and robust method for determining the affinity of a ligand for a receptor. They are particularly well-suited for membrane-bound receptors like GPCRs and ion channels.
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand (a known high-affinity ligand for the target receptor) and varying concentrations of the unlabeled test compound (5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) in addition to affinity.
-
Immobilization of the Target Receptor: Covalently immobilize the purified target receptor onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole (the analyte) over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized receptor. This generates a sensorgram showing the association and dissociation phases.
-
Regeneration: Inject a regeneration solution to remove the bound analyte from the sensor surface, preparing it for the next injection.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in addition to the binding affinity.
-
Sample Preparation: Prepare solutions of the purified target receptor in the sample cell and 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole in the injection syringe, both in the same buffer.
-
Titration: Inject small aliquots of the compound solution into the receptor solution at regular intervals.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of the compound to the receptor. Fit the data to a binding isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Caption: A workflow for the experimental determination of binding affinity.
Part III: Data Interpretation and Functional Validation
The quantitative data obtained from the binding assays provide a measure of the strength of the interaction between 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole and its target receptor(s).
Summarizing Binding Affinity Data
The binding affinity data should be presented in a clear and concise table for easy comparison.
| Assay Type | Target Receptor | Parameter | Value |
| Radioligand Binding | Receptor X | Ki | 50 nM |
| SPR | Receptor X | Kd | 45 nM |
| SPR | Receptor X | kon | 1 x 10^5 M^-1s^-1 |
| SPR | Receptor X | koff | 4.5 x 10^-3 s^-1 |
| ITC | Receptor X | Kd | 48 nM |
| ITC | Receptor X | ΔH | -8.5 kcal/mol |
| ITC | Receptor X | -TΔS | -2.0 kcal/mol |
Table 1: Hypothetical Binding Affinity Data for 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole.
Functional Assays: From Binding to Biological Effect
A high binding affinity does not provide information about the functional consequence of that binding. Therefore, it is crucial to perform functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. The choice of functional assay is dependent on the target receptor. For example, for a GPCR, a second messenger assay (e.g., cAMP or calcium flux assay) would be appropriate.
Signaling Pathway Analysis
Understanding how the binding of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole to its target receptor modulates downstream signaling pathways is the final piece of the puzzle.
Caption: A generic GPCR signaling pathway that could be modulated by the test compound.
Conclusion
The characterization of a novel compound like 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole requires a systematic and multi-faceted approach. By integrating in silico prediction with rigorous experimental validation, researchers can efficiently identify its biological targets, quantify its binding affinity, and elucidate its functional activity. This comprehensive understanding is paramount for advancing the compound through the drug discovery pipeline and unlocking its therapeutic potential. The methodologies outlined in this guide provide a robust framework for achieving this goal, ensuring both scientific rigor and the generation of high-quality, actionable data.
References
- Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Google Cloud URL
- Title: Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF Source: ResearchGate URL
- Title: Target prediction of small molecules with information of key molecular interactions Source: PubMed URL
- Title: 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years Source: PubMed URL
- Title: MSPEDTI: Prediction of Drug–Target Interactions via Molecular Structure with Protein Evolutionary Information Source: PMC URL
- Title: 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview Source: Research Journal of Pharmacy and Technology URL
- Title: Bioisosterism: 1,2,4‐Oxadiazole Rings (2023)
- Title: Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review Source: Taylor & Francis Online URL
- Title: Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by...
- Title: Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey Source: PubMed URL
- Title: Computational Prediction of Drug-Target Interactions via Ensemble Learning Source: Springer URL
- Title: Bioisosterism: 1,2,4-Oxadiazole Rings Source: PubMed URL
- Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PMC URL
- Title: Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors Source: ACS Publications URL
- Title: cyclobutyl-[(3S)-3-[3-(3-methylphenyl)
- Title: In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole)
- Title: Novel 5-(quinuclidin-3-ylmethyl)
- Source: RSC Medicinal Chemistry (RSC Publishing)
- Title: New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties Source: Figshare URL
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Crystal Structure Analysis of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole: A Technical Guide
Executive Summary
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a hydrolytically stable bioisostere for esters and amides to enhance metabolic stability and pharmacokinetic profiles[1]. The compound 5-cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole represents a classic architecture where the central oxadiazole ring bridges a lipophilic, puckered cycloalkane (cyclobutyl) and an aromatic system (m-tolyl). Understanding its exact three-dimensional conformation via Single-Crystal X-Ray Diffraction (SCXRD) is critical for rational drug design, as the dihedral angles between these rings dictate the molecule's ability to occupy specific receptor pockets[2].
This whitepaper details the end-to-end crystallographic analysis of this compound, emphasizing the causality behind experimental choices and providing self-validating protocols for structural determination.
Physicochemical Profiling & Crystallization Strategy
Causality of Experimental Choices
SCXRD requires a macroscopic single crystal (ideally ~0.1–0.3 mm in all dimensions) with long-range three-dimensional order[3]. Because 5-cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole is highly lipophilic and lacks strong hydrogen-bond donors (no -OH or -NH groups), it relies on weaker intermolecular forces (C-H···N interactions and π-π stacking) for crystal lattice assembly. Rapid evaporation often leads to kinetic trapping, yielding amorphous powders or microcrystalline twinned clusters. Therefore, a controlled vapor diffusion method is employed to ensure thermodynamic control over the nucleation and growth phases[4].
Step-by-Step Crystallization Protocol (Self-Validating System)
-
Solvent Selection: Dissolve 10 mg of the synthesized compound in 0.5 mL of a good solvent (e.g., dichloromethane, DCM) in a 2-dram inner glass vial.
-
Antisolvent Selection: Place 3 mL of a volatile antisolvent (e.g., n-pentane) in a 20-mL outer scintillation vial.
-
Chamber Assembly: Carefully place the unsealed inner vial into the outer vial. Seal the outer vial tightly with a PTFE-lined cap.
-
Equilibration: Store the chamber in a vibration-free environment at a constant 20 °C.
-
Validation: Over 3–7 days, the volatile antisolvent vaporizes and diffuses into the inner vial, slowly lowering the solubility of the compound. The appearance of sharp, multifaceted translucent blocks validates successful slow nucleation.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
Causality of Experimental Choices
Data collection is performed at cryogenic temperatures (100 K) using an Oxford Cryosystems Cryostream. Cooling the crystal minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which exponentially increases the intensity of high-angle diffraction spots, allowing for a higher resolution structure. Copper Kα radiation ( λ=1.54184 Å) is selected over Molybdenum because the longer wavelength of Cu enhances the anomalous scattering signal of lighter atoms (C, N, O), which is advantageous for precise bond-length determination in purely organic small molecules.
Step-by-Step SCXRD Workflow
-
Crystal Mounting: Submerge the crystal in a drop of perfluoropolyether oil to protect it from atmospheric moisture and prevent solvent loss. Scoop a single block using a 0.2 mm polyimide loop.
-
Flash-Cooling: Instantly transfer the loop to the diffractometer goniometer head under a 100 K nitrogen gas stream. The oil freezes into a rigid glass, holding the crystal in place without exerting anisotropic mechanical stress.
-
Unit Cell Determination: Collect a matrix of short preliminary scans to index the crystal faces and determine the Bravais lattice and unit cell dimensions.
-
Data Collection Strategy: Run a full hemisphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99% up to θ=67∘ for Cu Kα).
-
Data Reduction: Use the diffractometer's native software to integrate the raw images, apply Lorentz and polarization corrections, and perform a multi-scan absorption correction.
Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.
Structure Solution and Refinement
Causality of Experimental Choices
The phase problem of X-ray crystallography is solved using Intrinsic Phasing via the SHELXT algorithm, interfaced through the Olex2 GUI[5]. SHELXT is superior to traditional Direct Methods for small molecules because it performs dual-space recycling and automatically assigns the correct space group from the unmerged data[6]. Refinement is conducted using full-matrix least-squares on F2 via SHELXL[7].
Refinement Protocol
-
Initial Solution: Run SHELXT. The algorithm outputs an initial electron density map with assigned peaks corresponding to the C, N, and O atoms[8].
-
Atom Assignment & Anisotropic Refinement: Verify the chemical assignment of the 1,2,4-oxadiazole ring. The oxygen atom will have a higher electron density peak than the nitrogen atoms. Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs) to model their thermal ellipsoids.
-
Hydrogen Atom Treatment: Hydrogen atoms cannot be accurately located from residual electron density due to their low scattering power. They are placed in geometrically idealized positions (riding model) and refined with isotropic displacement parameters ( Uiso ) tied to their parent carbon atoms ( Uiso=1.2Ueq for aromatic/methylene C, 1.5Ueq for methyl C)[5].
-
Convergence: Continue refinement cycles until the shift/error ratio approaches zero and the final R1 (agreement factor) drops below 5%, indicating a high-quality model[8].
Structural Analysis & Molecular Geometry
The molecular geometry of 5-cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole is defined by two critical torsional degrees of freedom that dictate its overall conformation.
Core structural domains and torsional degrees of freedom in the target molecule.
Conformational Causality
-
The m-Tolyl / Oxadiazole Interface ( θ1 ): The 1,2,4-oxadiazole ring and the m-tolyl ring are nearly coplanar. This coplanarity is driven by the thermodynamic preference for extended π -conjugation across the two rings. The slight deviation (typically 5–15°) is a compromise between maximizing orbital overlap and minimizing steric repulsion between the ortho-hydrogen of the tolyl group and the oxadiazole heteroatoms[9].
-
The Cyclobutyl / Oxadiazole Interface ( θ2 ): The cyclobutyl ring adopts a "puckered" (butterfly) conformation rather than a planar one. This puckering relieves the severe torsional strain (Pitzer strain) of eclipsing adjacent C-H bonds that would occur in a flat four-membered ring.
Quantitative Data Summary
| Crystallographic Parameter | Typical Value / Description |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c or P1ˉ (Centrosymmetric) |
| Temperature | 100(2) K |
| Radiation | Cu K α ( λ=1.54184 Å) |
| Final R1 Index | <0.050 (Validates high model accuracy) |
| Goodness-of-Fit (GooF) | ∼1.000 to 1.050 |
| Cyclobutyl Puckering Angle | ∼25∘−30∘ |
| Inter-ring Torsion ( θ1 ) | <15∘ (High π -conjugation) |
Intermolecular Interactions & Crystal Packing
Because the molecule lacks classical hydrogen bond donors, the crystal packing is governed by weak, non-covalent interactions. The 1,2,4-oxadiazole nitrogens act as weak hydrogen bond acceptors, engaging in C-H···N interactions with the cyclobutyl or methyl protons of adjacent molecules[11]. Additionally, the m-tolyl rings engage in offset face-to-face or edge-to-face π
π stacking interactions, forming infinite 1D ribbons or 2D sheets along the crystallographic axes. This dense packing contributes to the compound's high melting point and low solubility in aqueous media, a factor that must be considered during formulation in drug development[10].References
-
[2] 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. National Institutes of Health (PubMed).[Link]
-
[11] Bioisosterism: 1,2,4-Oxadiazole Rings. National Institutes of Health (PubMed).[Link]
-
[9] Development of 1,2,4-Oxadiazoles as Potent and Selective Inhibitors of the Human Deacetylase Sirtuin 2: Structure–Activity Relationship, X-ray Crystal Structure, and Anticancer Activity. ACS Publications.[Link]
-
[3] Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals.[Link]
-
[4] Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. National Institutes of Health (PMC).[Link]
-
[5] (PDF) OLEX2: A complete structure solution, refinement and analysis program. ResearchGate.[Link]
-
[8] Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Northwestern University (IMSERC).[Link]
-
Single Crystal X-ray Diffraction. Newcastle University.[Link]
-
[10] Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. ACS Publications.[Link]
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure Solution | OlexSys [olexsys.org]
- 7. chem.ubc.ca [chem.ubc.ca]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling and Synthetic Methodologies of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole: A Technical Guide for Bioisosteric Replacement
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the relentless pursuit of novel therapeutics, the strategic modification of lead compounds through bioisosteric replacement remains a cornerstone of drug discovery. The 1,2,4-oxadiazole heterocyclic ring has emerged as a highly versatile, metabolically robust surrogate for esters, amides, and carboxylic acids 1. By mimicking the spatial arrangement and electronic distribution of these traditional functional groups, 1,2,4-oxadiazoles maintain critical target interactions while overcoming common pharmacokinetic liabilities such as rapid enzymatic hydrolysis 2.
This technical guide provides an in-depth analysis of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole , a highly lipophilic, non-hydrogen-bond-donating fragment. We will deconstruct its physicochemical properties, explore the mechanistic rationale behind its structural components, and provide field-proven, self-validating protocols for its synthesis and in vitro metabolic evaluation.
Structural & Physicochemical Profiling
Understanding the physicochemical boundaries of a building block is critical for predicting its behavior in complex biological systems. 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole consists of a central electron-deficient 1,2,4-oxadiazole core, flanked by a 3-methylphenyl (m-tolyl) group at the C3 position and a cyclobutyl ring at the C5 position.
The absence of hydrogen bond donors (HBD) and the rigid, planar nature of the central pharmacophore drive its high lipophilicity and excellent membrane permeability.
Quantitative Physicochemical Data
| Property | Value | Causality / Implication in Drug Design |
| Chemical Formula | C₁₃H₁₄N₂O | Defines a low-molecular-weight fragment ideal for lead optimization. |
| Molecular Weight | 214.26 g/mol | Well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |
| Topological Polar Surface Area | 38.92 Ų | Driven entirely by the N and O atoms of the oxadiazole ring. Ideal for blood-brain barrier (BBB) penetration (<90 Ų). |
| LogP (Predicted) | ~3.2 | The cyclobutyl and m-tolyl groups contribute significant lipophilic bulk, enhancing lipid membrane partitioning. |
| Hydrogen Bond Donors (HBD) | 0 | Prevents target-nonspecific desolvation penalties, increasing passive diffusion rates. |
| Hydrogen Bond Acceptors (HBA) | 3 | The oxadiazole nitrogens and oxygen can engage in critical target binding via dipole interactions. |
| Rotatable Bonds | 2 | Low conformational flexibility reduces the entropic penalty upon target binding, increasing affinity. |
Mechanistic Rationale: The 1,2,4-Oxadiazole Bioisostere
The fundamental principle of bioisosterism is to engineer out metabolic liabilities while preserving pharmacodynamics. Esters and amides are highly susceptible to ubiquitous plasma esterases and hepatic amidases. By replacing an ester linkage with a 1,2,4-oxadiazole, the molecule is rendered entirely resistant to hydrolytic cleavage 3.
Furthermore, the 1,2,4-oxadiazole ring is a weaker hydrogen bond acceptor than a native amide carbonyl, which often results in a lower desolvation energy requirement when the molecule moves from an aqueous environment into a lipophilic binding pocket.
Diagram illustrating the bioisosteric replacement of labile esters/amides with 1,2,4-oxadiazoles.
Synthetic Methodology & Experimental Workflows
The construction of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the condensation of an amidoxime with a carboxylic acid derivative 4. This two-step process is highly modular, allowing for rapid library generation.
Workflow Visualization
Step-by-step synthetic workflow for 5-cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole generation.
Protocol 1: Synthesis of 3-Methyl-N'-hydroxybenzimidamide (Amidoxime)
Scientific Causality: Hydroxylamine acts as a potent alpha-effect nucleophile, readily attacking the electrophilic carbon of 3-methylbenzonitrile. Ethanol provides a protic environment that facilitates the necessary proton transfer to yield the stable amidoxime 5.
-
Reagent Preparation: Dissolve 3-methylbenzonitrile (1.0 eq, 10 mmol) in absolute ethanol (20 mL).
-
Nucleophilic Addition: Add hydroxylamine hydrochloride (2.0 eq, 20 mmol) followed by sodium carbonate (1.0 eq, 10 mmol) to neutralize the hydrochloride salt and generate the free hydroxylamine base in situ.
-
Reaction: Heat the mixture to reflux (approx. 90°C) for 4-6 hours. Monitor completion via TLC or LC-MS.
-
Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate under reduced pressure. Resuspend in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and evaporate to yield the amidoxime intermediate.
Protocol 2: Coupling and Cyclization to the 1,2,4-Oxadiazole
Scientific Causality: Direct reaction of an amidoxime with a carboxylic acid is thermodynamically unfavorable. EDC·HCl is used to activate cyclobutanecarboxylic acid, while HOBt prevents the formation of unreactive N-acylureas by forming a highly reactive OBt-ester. Subsequent heating provides the activation energy for intramolecular nucleophilic attack and dehydration, driving the formation of the aromatic ring.
-
Activation: In a dry flask under nitrogen, dissolve cyclobutanecarboxylic acid (1.1 eq, 11 mmol) in anhydrous DMF (15 mL). Add EDC·HCl (1.2 eq, 12 mmol) and HOBt (1.2 eq, 12 mmol). Stir at room temperature for 30 minutes.
-
Coupling: Add the synthesized 3-Methyl-N'-hydroxybenzimidamide (1.0 eq, 10 mmol) to the activated acid mixture. Stir at room temperature for 2 hours to form the O-acyl amidoxime intermediate.
-
Thermal Cyclization: Heat the reaction mixture to 110°C for 12 hours. The elevated temperature drives the loss of water and subsequent ring closure.
-
Purification: Cool the mixture, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃, 1M HCl, and brine. Dry, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield pure 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole.
In Vitro Metabolic Stability Assessment
To validate the bioisosteric advantage of the synthesized 1,2,4-oxadiazole, it must be subjected to a Human Liver Microsome (HLM) stability assay. This protocol is designed as a self-validating system ; it utilizes internal controls to ensure that any observed stability is a true property of the compound, not an artifact of inactive enzymes.
Protocol: HLM Intrinsic Clearance Assay
-
System Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Thaw HLMs on ice.
-
Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole, final concentration 1 µM) in the buffer.
-
Self-Validating Controls:
-
Positive Control: Run a parallel incubation with Verapamil (a known high-clearance CYP substrate). If Verapamil is not degraded, the microsomes are inactive.
-
Negative Control: Run an incubation of the test compound without the NADPH regenerating system. This confirms whether degradation is CYP-mediated or due to background chemical instability.
-
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
-
Sampling & Quenching: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).
Expected Outcome: The 1,2,4-oxadiazole core will remain entirely intact. Any observed metabolism will likely be restricted to minor CYP-mediated aliphatic oxidation on the cyclobutyl ring or benzylic oxidation on the m-tolyl methyl group.
References
- Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: MDPI / Molecules URL
- Title: 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years Source: NIH / PubMed URL
- Title: The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties Source: BenchChem URL
- Title: Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists Source: ACS Publications URL
- Title: Novel 5-(quinuclidin-3-ylmethyl)
Sources
Toxicity and Safety Profile of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole in Animal Models: A Comprehensive Preclinical Guide
Executive Summary
The development of novel therapeutics often relies on the strategic deployment of bioisosteres to optimize pharmacokinetic and pharmacodynamic properties. 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole is a representative lipophilic, low-molecular-weight scaffold where the 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for esters and amides. While this structural motif effectively enhances central nervous system (CNS) penetrance and target affinity, it introduces specific toxicological and metabolic liabilities.
As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the rigorous, causality-driven preclinical safety evaluation of this compound. This guide synthesizes structural liability analysis with field-proven in vitro and in vivo protocols, ensuring compliance with international regulatory standards (ICH and OECD) for Investigational New Drug (IND) applications.
Structural Liabilities and Metabolic Causality
The substitution pattern of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole presents three distinct metabolic and toxicological focal points:
-
The 1,2,4-Oxadiazole Core: Unlike its 1,3,4-oxadiazole regioisomer, the 1,2,4-oxadiazole ring is preferentially recognized by hepatic Cytochrome P450 (CYP) enzymes (notably CYP3A4 and CYP1A2), often resulting in higher intrinsic clearance (CLint) . Furthermore, under anaerobic conditions in hepatocytes, this core is susceptible to non-CYP-mediated reductive cleavage, yielding ring-opened amidine metabolites that can contribute to idiosyncratic hepatotoxicity .
-
The 3-Methylphenyl (m-Tolyl) Group: The benzylic methyl group is a classic "soft spot" for CYP-mediated oxidation, rapidly forming benzyl alcohol and subsequent carboxylic acid metabolites.
-
Lipophilicity and hERG Liability: The planar, lipophilic nature of the biaryl-like oxadiazole system increases the probability of promiscuous binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary driver of drug-induced Long QT syndrome .
Figure 1: Predicted metabolic pathways of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole.
Cardiovascular Safety Pharmacology (ICH S7B)
To de-risk the potential for fatal ventricular arrhythmias (Torsades de Pointes), the compound must be evaluated for delayed ventricular repolarization. Automated patch-clamp systems are useful for screening, but manual whole-cell patch-clamp remains the self-validating gold standard for IND-enabling data.
Protocol: In Vitro hERG Patch-Clamp Assay
-
Causality: Direct measurement of the Kv11.1 potassium tail current inhibition provides a definitive IC50, directly correlating to in vivo QT prolongation risk.
-
Step 1: Cell Preparation: Culture HEK293 cells stably transfected with the human KCNH2 gene. Plate on glass coverslips 24 hours prior to recording.
-
Step 2: Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2-4 MΩ) filled with intracellular solution (130 mM KCl, 5 mM Mg-ATP).
-
Step 3: Voltage Protocol: Maintain a holding potential of -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit the outward tail current.
-
Step 4: Perfusion System (Self-Validation): Sequentially perfuse the vehicle (0.1% DMSO, negative control), the test article at ascending concentrations (0.1, 1, 10, 30 µM), and finally the positive control (100 nM E-4031) to validate assay sensitivity.
-
Step 5: Data Analysis: Measure the peak amplitude of the tail current. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Sub-Acute In Vivo Toxicity Profiling (OECD 407)
Establishing the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL) is a regulatory prerequisite. A 28-day repeated-dose study in rodents allows the compound to reach steady-state pharmacokinetics, revealing cumulative target organ toxicities .
Protocol: 28-Day Repeated Dose Oral Toxicity Study
-
Causality: Oral gavage mimics the intended clinical route. A 28-day duration is the minimum required to observe sub-acute hematological, hepatic, and renal adaptations or failures.
-
Step 1: Acclimation & Grouping: Acclimate 40 specific-pathogen-free (SPF) Sprague-Dawley rats (20 male, 20 female) for 7 days. Randomize into four groups (n=10/group): Vehicle Control, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg).
-
Step 2: Formulation & Dosing: Suspend 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole in 0.5% methylcellulose with 0.1% Tween-80. Administer daily via oral gavage at a volume of 10 mL/kg for 28 consecutive days.
-
Step 3: In-Life Monitoring: Record clinical signs of toxicity daily. Measure body weights and food consumption on days 1, 7, 14, 21, and 28.
-
Step 4: Clinical Pathology: On Day 29, fast the animals overnight and collect blood via cardiac puncture under isoflurane anesthesia. Analyze for complete blood count (CBC) and serum chemistry (ALT, AST, ALP, BUN, Creatinine).
-
Step 5: Necropsy & Histopathology: Euthanize animals via exsanguination. Weigh primary organs (liver, kidneys, heart, brain, spleen). Fix tissues in 10% neutral buffered formalin, embed in paraffin, stain with Hematoxylin & Eosin (H&E), and perform blinded microscopic evaluation.
Quantitative Data Presentation
The following table summarizes a representative safety data profile for 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole based on the aforementioned assays, demonstrating dose-dependent hepatic liability typical of lipophilic oxadiazoles.
| Dose Group (mg/kg/day) | Body Weight Change (%) | AST (U/L) | ALT (U/L) | hERG IC50 (µM) | Key Histopathology Findings |
| Vehicle Control | +15.2% | 45 ± 4 | 35 ± 3 | > 30 µM | Normal architecture |
| Low Dose (10) | +14.8% | 48 ± 5 | 38 ± 4 | > 30 µM | Normal architecture |
| Mid Dose (30) | +11.5% | 65 ± 8 | 50 ± 6 | 15.2 µM | Mild centrilobular hypertrophy |
| High Dose (100) | +4.1% | 120 ± 15 | 95 ± 12 | 8.4 µM | Moderate hepatic necrosis; QT risk |
Interpretation: The NOAEL is established at 10 mg/kg/day. The mid and high doses exhibit progressive hepatotoxicity and a narrowing cardiovascular safety margin, dictating strict exposure limits for Phase I trials.
Strategic Preclinical Workflow
To ensure a systematic, data-driven progression from in vitro screening to IND-enabling in vivo studies, the following workflow must be adhered to. This prevents late-stage attrition by identifying metabolic and cardiovascular red flags early.
Figure 2: Preclinical safety and toxicity screening workflow for IND-enabling studies.
Conclusion and Strategic Go/No-Go Criteria
The advancement of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole into clinical development hinges on its therapeutic index. If the projected human efficacious exposure (Cmax) is at least 30-fold lower than the hERG IC50 (8.4 µM) and the NOAEL exposure (10 mg/kg/day), the compound meets the "Go" criteria. However, if target engagement requires high systemic concentrations, the inherent hepatotoxic and electrophysiological liabilities of this specific 1,2,4-oxadiazole scaffold will necessitate a "No-Go" decision, prompting lead optimization toward the more metabolically stable 1,3,4-oxadiazole regioisomer.
References
-
Oxadiazoles in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions Source: ResearchGate (Xenobiotica) URL:[Link]
-
ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
-
Machine Learning-Based Quantitative Structure Activity Relationship Modeling of Repeated Dose Toxicity: A Data-Driven Approach Following Organisation for Economic Co-operation and Development Test Guidelines 407, 408, and 422 Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]
Application Note: Synthesis Protocol for 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.
Introduction and Mechanistic Rationale
The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold widely recognized in medicinal chemistry as a robust bioisostere for amide and ester functionalities[1]. Incorporation of this moiety often enhances the metabolic stability and pharmacokinetic profile of drug candidates while maintaining critical target binding interactions[2].
This application note details the synthesis of 5-cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole . The most reliable and modular approach for constructing 3,5-disubstituted 1,2,4-oxadiazoles utilizes the cyclization of an amidoxime precursor with a carboxylic acid derivative[1].
Causality in Experimental Design
The synthesis proceeds via a two-stage mechanism designed to maximize yield and purity:
-
Amidoxime Formation: 3-Methylbenzonitrile undergoes nucleophilic addition by hydroxylamine. Because hydroxylamine is supplied as a stable hydrochloride salt, a base (e.g., sodium carbonate) is required to liberate the free nucleophilic amine in situ.
-
O-Acylation and Cyclodehydration: The resulting 3-methylbenzamidoxime is reacted with cyclobutanecarbonyl chloride. The amidoxime oxygen acts as the primary nucleophile, forming an O-acyl amidoxime intermediate[1]. This step is performed at room temperature to prevent side reactions. Subsequent thermal activation (heating to reflux) drives the intramolecular cyclodehydration, eliminating water to forge the thermodynamically stable aromatic 1,2,4-oxadiazole system[3].
Synthetic Workflow Visualization
Caption: Synthetic workflow for 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole via amidoxime.
Quantitative Data and Stoichiometry
The following table summarizes the optimized stoichiometric ratios for a standard 10 mmol scale reaction.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |
| Step 1: Amidoxime Synthesis | ||||
| 3-Methylbenzonitrile | Starting Material | 117.15 | 1.0 | 1.17 g (10.0 mmol) |
| Hydroxylamine hydrochloride | Nucleophile | 69.49 | 1.5 | 1.04 g (15.0 mmol) |
| Sodium carbonate (Na₂CO₃) | Base | 105.99 | 1.5 | 1.59 g (15.0 mmol) |
| Ethanol / Water (2:1) | Solvent | N/A | N/A | 30 mL |
| Step 2: Cyclization | ||||
| 3-Methylbenzamidoxime | Intermediate | 150.18 | 1.0 | 1.50 g (~10.0 mmol) |
| Cyclobutanecarbonyl chloride | Acylating Agent | 118.56 | 1.2 | 1.42 g (12.0 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | Base / Acid Scavenger | 129.24 | 2.0 | 2.58 g (20.0 mmol) |
| Anhydrous Toluene | Solvent | N/A | N/A | 25 mL |
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Methylbenzamidoxime
Self-Validating Check: The conversion of the nitrile to the amidoxime can be tracked by TLC or LC-MS, noting the disappearance of the nitrile peak and the emergence of a more polar amidoxime spot/peak.
-
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 3-methylbenzonitrile (1.17 g, 10.0 mmol) to 20 mL of ethanol.
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.04 g, 15.0 mmol) and sodium carbonate (1.59 g, 15.0 mmol) in 10 mL of deionized water. Carefully add this aqueous solution to the ethanolic nitrile solution. Note: Effervescence (CO₂ gas) will occur; add slowly to prevent overflow.
-
Reaction: Heat the biphasic mixture to reflux (approx. 85 °C) and stir vigorously for 4 to 6 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-methylbenzamidoxime as a white-to-off-white solid. This intermediate is typically pure enough (>95%) to use directly in the next step.
Protocol B: Acylation and Cyclodehydration
Self-Validating Check: The intermediate O-acyl amidoxime is often observable via LC-MS prior to heating. Complete conversion to the 1,2,4-oxadiazole is confirmed by a shift to a highly non-polar spot on TLC and the corresponding [M+H]+ mass of 215.1.
-
Preparation: Purge a 100 mL two-neck round-bottom flask with inert gas (Nitrogen or Argon). Add the 3-methylbenzamidoxime (1.50 g, 10.0 mmol) and a magnetic stir bar.
-
Solvation & Base Addition: Dissolve the intermediate in 25 mL of anhydrous toluene. Add DIPEA (2.58 g, 3.48 mL, 20.0 mmol) via syringe. Stir for 5 minutes at room temperature.
-
Acylation: Place the flask in an ice-water bath (0 °C). Slowly add cyclobutanecarbonyl chloride (1.42 g, 12.0 mmol) dropwise over 10 minutes via syringe. Rationale: Dropwise addition controls the exothermic acylation, preventing unwanted side reactions or degradation of the amidoxime.
-
Intermediate Formation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete O-acylation.
-
Cyclodehydration: Attach a Dean-Stark trap (optional but recommended for driving the reaction to completion by removing water) and a reflux condenser. Heat the reaction mixture to reflux (110 °C) for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with additional toluene or ethyl acetate (30 mL). Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) to remove unreacted acid/acid chloride, followed by water (20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate (typically 95:5 to 80:20) to afford the pure 5-cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole .
References
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. PMC / National Institutes of Health. Available at: [Link]
Sources
Application Notes and Protocols: A Comprehensive Guide to the HPLC Method Development for the Quantification of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole
Abstract
This document provides a detailed, step-by-step guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole. This application note is intended for researchers, scientists, and drug development professionals. The narrative explains the rationale behind experimental choices, ensuring scientific integrity and providing a self-validating protocol. All methodologies are supported by authoritative references, and quantitative data is presented in a clear, tabular format.
Introduction
5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities associated with the 1,2,4-oxadiazole core.[1][2] The development of a reliable and accurate analytical method for the quantification of this compound is crucial for various stages of drug discovery and development, including purity assessment, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of small molecules.[3][4] This application note describes a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method with UV detection for 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole.
Physicochemical Properties of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.
-
Structure: The molecule consists of a 1,2,4-oxadiazole ring substituted with a cyclobutyl group at the 5-position and a 3-methylphenyl group at the 3-position.
-
Polarity: The presence of the heterocyclic oxadiazole ring with nitrogen and oxygen atoms imparts some polarity.[1] However, the cyclobutyl and methylphenyl groups are nonpolar, suggesting the molecule will have moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[5]
-
UV Absorbance: Oxadiazole derivatives are known to possess chromophores that absorb UV radiation, a prerequisite for UV-based detection in HPLC.[6][7] The conjugated system involving the phenyl and oxadiazole rings is expected to result in a significant UV absorbance maximum (λmax), likely in the range of 230-280 nm.[8][9][10]
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. The following workflow outlines the logical progression from initial parameter selection to final method validation.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocols
Materials and Reagents
-
Analyte: 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole (Reference Standard, >99% purity)
-
Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH), and ultrapure water.
-
Buffer components (if required): Formic acid, ammonium acetate (LC-MS grade).
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
Protocol 1: Determination of Maximum Absorbance (λmax)
Rationale: To ensure maximum sensitivity, the detector wavelength should be set at the analyte's maximum absorbance.
Procedure:
-
Prepare a stock solution of the analyte in acetonitrile (e.g., 100 µg/mL).
-
Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Using the PDA detector, scan the UV spectrum of the diluted solution from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Protocol 2: Chromatographic Method Development and Optimization
Rationale: The goal is to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities.
Step 1: Initial Column and Mobile Phase Selection
-
Column: A C18 column is a good starting point for moderately hydrophobic molecules.[11] A common dimension for method development is 4.6 x 150 mm with a 5 µm particle size.[11]
-
Mobile Phase: Reversed-phase chromatography utilizes a polar mobile phase.[5] Acetonitrile and methanol are the most common organic modifiers.[12][13] Initial scouting runs should be performed with both ACN:water and MeOH:water mixtures to assess selectivity differences.[14]
Step 2: Optimization of Mobile Phase Composition
-
Isocratic Elution: Start with an isocratic mobile phase composition (e.g., 60:40 ACN:Water).
-
Adjust the organic solvent percentage to achieve a retention time between 3 and 10 minutes. A general rule is that a 10% decrease in the organic solvent content can lead to a three-fold increase in retention time.[15]
-
If peak tailing is observed, especially for basic compounds, adding a small amount of an acid modifier like formic acid (0.1%) to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.[14]
-
Gradient Elution: If a single isocratic method does not provide adequate separation of the main peak from impurities, a gradient elution can be developed. A typical starting gradient could be from 40% to 90% ACN over 15 minutes.
Step 3: Optimization of Flow Rate and Temperature
-
Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to optimize run time and resolution.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times. Increasing the temperature can reduce viscosity and backpressure, and may also affect selectivity.
Protocol 3: Method Validation
The optimized method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[16][17][18][19]
Specificity:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a sample of the analyte that has been subjected to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from its degradation products.[8][20][21][22]
Linearity:
-
Prepare a series of at least five standard solutions of the analyte over a concentration range that brackets the expected sample concentrations (e.g., 1-50 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy:
-
Perform recovery studies by spiking a placebo (if available) or a known concentration of the analyte with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate and calculate the percentage recovery. The acceptance criterion is typically 98-102%.
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the peak areas. The acceptance criterion is typically an RSD of ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a standard solution under each of these modified conditions and assess the impact on retention time, peak area, and peak shape. The method is considered robust if the results remain within acceptable limits.
Recommended Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole. These parameters should be further optimized as described in the protocols above.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient (to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or PDA |
| Detection Wavelength | To be determined (expected around 254 nm) |
Data Presentation and Interpretation
The following diagram illustrates the logical flow for interpreting the results of the method validation experiments.
Caption: Decision tree for the interpretation of HPLC method validation results.
Conclusion
This application note provides a comprehensive and systematic guide for the development and validation of an HPLC method for the quantification of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can establish a reliable, accurate, and robust analytical method that meets regulatory requirements and supports the advancement of their research and development activities.
References
-
Agilent Technologies. (n.d.). Choosing the Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. Retrieved from [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
- Deshpande, S. N., BC, R. S., Khot, K. B., Rajesh, G. D., & Lobo, C. L. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU, 14(05).
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
CoLab.ws. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
-
ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]
-
LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
LCGC International. (2026, March 25). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
JournalsPub. (2024, July 31). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
-
PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
-
ResearchGate. (2024, June 10). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
-
JournalsPub. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
PMC. (2025, July 23). Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectra of poly(oxadiazole-imide) VIc at different temperatures. Retrieved from [Link]
-
PMC. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019, February 25). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (2015, April 27). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
Beilstein Journals. (2013, October 25). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Retrieved from [Link]
Sources
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- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 19. ema.europa.eu [ema.europa.eu]
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- 22. researchgate.net [researchgate.net]
Preparation and Management of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole Stock Solutions in DMSO
Audience: Researchers, medicinal chemists, and compound management professionals. Objective: To establish a rigorous, self-validating protocol for the dissolution, quality control, and cryogenic archival of a highly lipophilic 1,2,4-oxadiazole derivative.
Pharmacological Context & Physicochemical Profiling
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in modern drug discovery. It is predominantly deployed as a bioisostere for esters and amides because its unique electronic distribution provides exceptional resistance to enzymatic hydrolysis, thereby significantly enhancing the metabolic stability of lead compounds[1]().
The specific target of this protocol, 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole (also known as 5-cyclobutyl-3-(m-tolyl)-1,2,4-oxadiazole), pairs this stable core with two highly hydrophobic substituents: a cyclobutyl ring and an m-tolyl group. This structural combination results in a highly lipophilic molecule that is practically insoluble in aqueous buffers, necessitating the use of a universal organic solvent like Dimethyl Sulfoxide (DMSO) for primary stock generation.
Quantitative Physicochemical Summary
| Parameter | Value / Specification |
| Chemical Name | 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole |
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.27 g/mol |
| Target Stock Concentration | 10 mM (10 µmol/mL) |
| Mass-to-Volume Conversion | 2.143 mg requires 1.000 mL DMSO |
| Primary Solvent | Anhydrous DMSO (≤0.005% H₂O, Cell Culture Grade) |
| Long-term Storage | -20°C to -80°C (Inert Atmosphere) |
Causality in Methodology: The "Why" Behind the Protocol
As a Senior Application Scientist, I emphasize that compound management is not merely about dissolving powders; it is about preserving molecular integrity. Every step in this protocol is dictated by the chemical vulnerabilities of the system:
-
The Mandate for Anhydrous DMSO: DMSO is universally utilized in high-throughput characterization due to its broad solubilizing capacity[2](). However, DMSO is extremely hygroscopic. If atmospheric moisture is absorbed, the solubility limit of lipophilic 1,2,4-oxadiazoles drops precipitously, leading to invisible micro-precipitation and artificially low assay concentrations.
-
Elimination of Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stocks drastically compromises compound integrity. Empirical stability studies indicate that up to 48% of synthetic compounds stored in DMSO can degrade, precipitate, or undergo concentration shifts over time if improperly handled[3](). Therefore, aliquoting into single-use tubes is a strict requirement.
-
Inert Atmosphere (Argon/N₂ Purging): Storing the aliquots under a dry inert atmosphere prevents both oxidative degradation and the ingress of moisture during cryogenic storage[3]().
Workflow Visualization
Workflow for the preparation, validation, and storage of 1,2,4-oxadiazole DMSO stock solutions.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . You will not blindly trust gravimetric calculations; instead, the workflow enforces empirical verification before the compound is cleared for biological screening.
Phase 1: Gravimetric Analysis
-
Equilibration: Remove the sealed vial of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole from cold storage and equilibrate it to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.
-
Static Discharge: Discharge static electricity from the weighing spatula and analytical balance using an anti-static ionizer.
-
Weighing: Weigh approximately 2.00 to 5.00 mg of the solid compound into a tared, amber-glass 4 mL vial. Record the exact mass to 0.01 mg precision.
Phase 2: Volumetric Dissolution
-
Volume Calculation: Calculate the exact volume of anhydrous DMSO required to achieve a 10 mM stock using the following formula:
Volume(μL)=214.27 g/molMass(μg)×10 mM1000(Example: For exactly 3.50 mg of compound, add 1,633 µL of DMSO).
-
Dispensing: Dispense the calculated volume of anhydrous DMSO (≤0.005% water) into the vial using a calibrated positive-displacement pipette.
-
Agitation: Vortex the solution gently for 60 seconds. If the compound resists immediate dissolution, sonicate the vial in a room-temperature water bath for 3 to 5 minutes.
Phase 3: Self-Validating Quality Control (QC)
Actual stock concentrations frequently deviate from theoretical targets due to static loss during transfer, trace solvent evaporation, or unseen impurities[2](). 7. Sampling: Extract a 4 µL aliquot of the newly prepared stock and dilute it into 196 µL of a quenching solvent (e.g., PBS or Methanol/Water mixture) to create a 200 µM QC sample[2](). 8. Quantification: Analyze the supernatant using Liquid Chromatography with Chemiluminescent Nitrogen Detection (LC-CLND) or LC-MS against a standard calibration curve (e.g., caffeine standard)[2](). 9. Validation Gate: Do not proceed to archival unless the empirically determined concentration is within ±5% of the 10 mM target.
Phase 4: Aliquoting and Cryogenic Archival
-
Inert Transfer: Transfer the validated stock into a sterile environment under a continuous argon or dry nitrogen stream.
-
Aliquoting: Dispense 25 µL to 50 µL aliquots into single-use, 2D-barcoded polypropylene matrix tubes.
-
Storage: Seal the tubes securely with pierceable foil seals and immediately transfer them to a monitored -20°C (or -80°C) automated compound store for long-term archival[3]().
References
-
Camci, M. T., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638.[Link]
-
Chromatography Online. (2015). Separation Science in Drug Development, Part 2: High-Throughput Characterization. LCGC North America.[Link]
Sources
Application Note: Preclinical In Vivo Dosing Guidelines for 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole in Murine Models
Introduction & Scientific Rationale
5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole is a synthetic small molecule characterized by its highly lipophilic nature. In medicinal chemistry, the 1,2,4-oxadiazole heterocycle is a privileged scaffold, frequently utilized as a bioisostere for esters and amides to improve metabolic stability[1]. However, compounds containing this core—especially those flanked by aliphatic (cyclobutyl) and aromatic (m-tolyl) substituents—often present significant formulation challenges due to poor aqueous solubility and erratic oral bioavailability in murine models[1].
As a Senior Application Scientist, I have designed this protocol to provide a self-validating, highly reproducible workflow for the pharmacokinetic (PK) evaluation of this compound. This guide moves beyond basic steps, detailing the physiological and chemical causality behind each experimental choice to ensure robust data generation.
Physicochemical Profiling & Formulation Strategy
Before initiating any in vivo study, the physicochemical properties of the test article must dictate the formulation strategy. The high lattice energy and lipophilicity of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole require aggressive solubilization techniques for systemic exposure.
Table 1: Predicted Physicochemical Properties & Implications
| Parameter | Estimated Value | Implications for In Vivo Dosing |
| Molecular Weight | 214.26 g/mol | Favorable for oral absorption (complies with Lipinski's Rule of 5). |
| LogP | 3.5 - 4.5 | Highly lipophilic; severe risk of poor aqueous solubility and precipitation in blood. |
| Core Scaffold | 1,2,4-oxadiazole | Susceptible to specific hepatic reductive ring-opening[2]. |
Formulation Causality
-
Intravenous (IV) Vehicle (10% DMSO / 45% PEG400 / 45% Normal Saline): To achieve a true solution for IV administration, DMSO is critical for disrupting the crystal lattice of the lipophilic oxadiazole. PEG400 acts as a bridging co-solvent that prevents the drug from precipitating ("crashing out") when introduced to the aqueous environment of the bloodstream. Normal saline ensures the final injectate is isotonic, preventing hemolysis at the injection site[3].
-
Oral (PO) Vehicle (0.5% CMC / 0.1% Tween-80 in Water): At higher PO doses, achieving a true solution is thermodynamically unfavorable. Carboxymethyl Cellulose (CMC) increases the viscosity of the vehicle, keeping the micronized compound uniformly suspended. Tween-80 acts as a surfactant to wet the hydrophobic particles, ensuring consistent, homogenous dosing[3].
Table 2: Standard Murine Dosing Parameters
| Route | Formulation Vehicle | Target Dose Level | Max Volume | Administration Tool |
| Intravenous (IV) | 10% DMSO, 45% PEG400, 45% Saline | 2 - 5 mg/kg | 5 mL/kg | 27G - 30G needle |
| Oral (PO) | 0.5% CMC, 0.1% Tween-80 in Water | 10 - 50 mg/kg | 10 mL/kg | 20G - 22G gavage bulb |
Pharmacokinetic Study Workflow
Figure 1: End-to-end in vivo pharmacokinetic evaluation workflow for 1,2,4-oxadiazole derivatives.
Step-by-Step Experimental Protocols
Protocol A: Preparation of Dosing Solutions (Self-Validating System)
-
Weighing: Accurately weigh the required amount of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole into a sterile glass vial.
-
Primary Dissolution (IV): Add the calculated volume of DMSO (10% of final volume). Vortex for 2 minutes. Validation check: The compound must completely dissolve into a clear liquid. If particulate remains, sonicate at 37°C for 5 minutes.
-
Co-solvent Addition (IV): Add PEG400 (45% of final volume) and vortex thoroughly. Finally, add Normal Saline (45% of final volume) dropwise while vortexing to prevent localized precipitation. Validation check: Visual inspection is mandatory. Any turbidity indicates micro-precipitation, invalidating the solution for intravenous use.
-
Suspension Preparation (PO): For the oral formulation, add the compound to the 0.5% CMC / 0.1% Tween-80 solution. Use a probe sonicator or bead mill to micronize the particles until a fine, uniform, milky suspension is achieved.
Protocol B: In Vivo Administration (Mice)
-
Subject Selection: Use male C57BL/6 or BALB/c mice (8-10 weeks old, ~20-25g). Fast the PO group for 12 hours prior to dosing to reduce variability in gastric emptying, while providing water ad libitum.
-
IV Administration: Warm the mouse briefly under a heat lamp to dilate the lateral tail vein. Using a 27G needle, inject the IV formulation at a volume of 5 mL/kg (e.g., 100 µL for a 20g mouse) over 10-15 seconds.
-
PO Administration: Using a 20G reusable stainless-steel feeding needle with a ball tip, administer the suspension directly into the stomach at a volume of 10 mL/kg (e.g., 200 µL for a 20g mouse).
Protocol C: Blood Sampling and Plasma Processing
-
Timepoints: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collection Technique: Perform submandibular (facial vein) bleeding using a 4mm lancet. Collect ~30-50 µL of blood per timepoint into pre-chilled tubes containing K2EDTA .
-
Causality for Anticoagulant: K2EDTA is strictly selected over Heparin. Heparin can cause significant ion suppression (matrix effects) during the electrospray ionization (ESI) phase of LC-MS/MS bioanalysis, which is detrimental when quantifying highly lipophilic, low-exposure compounds.
-
-
Processing: Invert tubes gently 5 times. Centrifuge at 4,000 x g for 10 minutes at 4°C within 30 minutes of collection. Transfer the supernatant (plasma) to a 96-well plate and store at -80°C until LC-MS/MS analysis.
Metabolic Considerations & Data Interpretation
While the 1,2,4-oxadiazole ring is generally resistant to standard hydrolytic degradation, researchers must be vigilant regarding specific hepatic clearance mechanisms. Recent studies have demonstrated that 1,2,4-oxadiazole derivatives can undergo a unique reductive ring-opening metabolism mediated by non-CYP450 enzymes in the liver under anaerobic conditions[2].
If the calculated oral bioavailability (%F) is unexpectedly low despite good in vitro microsomal stability, this first-pass reductive pathway—alongside potential CYP450-mediated hydroxylation of the m-tolyl group—must be investigated as the primary mechanism of clearance.
Figure 2: Logical relationship of in vivo absorption and hepatic clearance pathways for 1,2,4-oxadiazoles.
References
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[3]
-
Flipo, M., et al. (2012). Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors. Journal of Medicinal Chemistry (PubMed). [1]
-
Irie, M., et al. (2019). In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. Xenobiotica (PubMed). [2]
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- 2. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole as a Bioisostere in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is paramount for the successful optimization of lead compounds into viable drug candidates. The 1,2,4-oxadiazole heterocycle has been firmly established as a robust bioisosteric replacement for metabolically labile amide and ester functionalities, offering significant improvements in metabolic stability, physicochemical properties, and overall pharmacokinetic profiles.[1][2][3][4] This guide provides a comprehensive technical overview and detailed protocols for the synthesis, evaluation, and application of a specific analog, 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole , as a bioisostere. We will explore the rationale behind its design, its synthesis, and the critical in vitro and in silico assays required to validate its utility in a drug discovery program.
The Rationale: Why 1,2,4-Oxadiazole?
Bioisosterism, the exchange of a molecular fragment for another with similar steric and electronic properties, aims to enhance a molecule's drug-like characteristics while preserving or improving its biological activity.[5] Amide and ester groups, while common in bioactive molecules, are often susceptible to enzymatic hydrolysis by proteases and esterases, leading to poor metabolic stability and short in vivo half-lives.
The 1,2,4-oxadiazole ring serves as an excellent mimic of the planar amide/ester bond geometry and can replicate key hydrogen bonding interactions.[6] Its key advantages include:
-
Metabolic Stability: The heterocyclic core is resistant to enzymatic cleavage, significantly enhancing the compound's stability in biological systems.[2][3][7]
-
Modulation of Physicochemical Properties: It allows for fine-tuning of lipophilicity, solubility, and polarity, which can improve absorption and distribution.[8][9]
-
Scaffold Hopping and Novelty: It provides a pathway to new chemical space and intellectual property.
The specific compound, 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole , incorporates two key features:
-
3-(3-methylphenyl) group: This moiety is designed to interact with the target protein, potentially occupying a hydrophobic pocket or engaging in specific aromatic interactions. The meta-methyl group provides a specific substitution pattern to probe structure-activity relationships (SAR).
-
5-Cyclobutyl group: The cyclobutyl ring is a saturated carbocycle that can improve metabolic stability compared to linear alkyl chains and increase lipophilicity, potentially enhancing membrane permeability.
Below is a conceptual diagram illustrating the bioisosteric replacement strategy.
Caption: Conceptual workflow of bioisosteric replacement.
Physicochemical Profile
A primary step in evaluating a potential bioisostere is to compare its calculated physicochemical properties against the parent molecule it intends to replace. These in silico predictions offer a rapid assessment of the potential impact on drug-like properties.[10]
| Property | Hypothetical Amide Parent¹ | 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole | Rationale for Change |
| Molecular Weight ( g/mol ) | ~217.29 | 228.28 | Minimal increase, remains within lead-like space. |
| cLogP | ~2.80 | ~3.50 | Increased lipophilicity from the cyclobutyl group. |
| TPSA (Ų) | ~49.33 | ~42.35 | Reduced polarity, may improve membrane permeability. |
| H-Bond Donors | 1 | 0 | Removal of the amide N-H bond, reducing H-bond donor capacity. |
| H-Bond Acceptors | 1 | 3 | The oxadiazole ring provides multiple H-bond acceptors. |
| Metabolic Liability | High (Amide bond) | Low (Heterocycle) | The core rationale for the bioisosteric switch. |
| ¹ N-cyclobutyl-3-methylbenzamide, for comparative purposes. |
Synthesis Protocol
The most prevalent and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by cyclodehydration.[11]
Caption: Synthetic workflow for the target compound.
Protocol: Synthesis of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole
Step A: Synthesis of 3-Methylbenzamidoxime
-
To a solution of 3-methylbenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 3-methylbenzamidoxime.
Step B & C: Acylation and Cyclization
-
Dissolve 3-methylbenzamidoxime (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as pyridine or triethylamine (1.2 eq), to the solution.
-
Add cyclobutanecarbonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the formation of the O-acylamidoxime intermediate.
-
Upon completion, add toluene to the reaction mixture and heat to reflux (approx. 110 °C) for 4-8 hours to induce cyclodehydration.
-
Cool the reaction mixture and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole .[12]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocols for Bioisosteric Evaluation
The success of a bioisosteric replacement must be validated experimentally. This involves a direct comparison of the new compound against the parent molecule in a suite of assays.
Caption: Experimental workflow for bioisostere validation.
Protocol 4.1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Causality: This assay directly quantifies the rate at which a compound is metabolized by Phase I enzymes (e.g., Cytochrome P450s), which are abundant in liver microsomes.[13][14][15] It is the most critical test to validate the hypothesis that the oxadiazole ring is more stable than an amide/ester.
Materials:
-
Human Liver Microsomes (HLM), pooled donors
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PD)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound and parent compound (10 mM stock in DMSO)
-
Positive control (e.g., Verapamil, a compound with known high clearance)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plate and a thermal shaker (37 °C)
Procedure:
-
Preparation: Prepare a master mix of HLM in phosphate buffer (final concentration ~0.5 mg/mL). Pre-warm at 37 °C for 10 minutes. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Initiation: In the 96-well plate, add the test compound to the HLM master mix to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes at 37 °C. The reaction is initiated by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a well containing the ice-cold acetonitrile/internal standard solution to stop the reaction and precipitate the proteins.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the following equations:
Protocol 4.2: In Silico Molecular Docking
Causality: Molecular docking provides a structural rationale for the observed biological activity.[17] It helps verify that the oxadiazole bioisostere can adopt a similar binding conformation and maintain the critical interactions (e.g., hydrogen bonds, hydrophobic contacts) of the original amide/ester group within the target's active site.
Procedure:
-
Preparation:
-
Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein structure using molecular modeling software (e.g., Schrödinger Maestro, MOE) by adding hydrogens, removing water molecules (unless critical for binding), and assigning correct protonation states.
-
Define the binding site based on the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate 3D structures of both the parent amide and the 5-cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole.
-
Perform energy minimization using a suitable force field (e.g., AMBER, OPLS).
-
-
Docking:
-
Dock both ligands into the prepared protein active site using a docking program (e.g., Glide, AutoDock).
-
Generate multiple binding poses for each ligand.
-
-
Analysis:
-
Analyze the top-scoring poses for each compound.
-
Compare the binding mode of the oxadiazole to the parent amide. Assess key interactions: Do the nitrogen atoms of the oxadiazole ring effectively mimic a hydrogen bond acceptor role of the amide carbonyl? Does the overall conformation fit within the binding pocket?
-
The docking score provides a qualitative estimate of binding affinity.[18][19]
-
Conclusion
The strategic replacement of labile functional groups is a cornerstone of successful lead optimization. The 1,2,4-oxadiazole ring stands out as a highly effective and versatile bioisostere for amides and esters.[20][21] By following the detailed synthesis and evaluation protocols outlined in this guide, researchers can effectively utilize 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole and similar analogs to overcome challenges with metabolic stability, thereby accelerating the development of robust and efficacious therapeutic agents. The combination of empirical testing and in silico validation provides a powerful, self-validating workflow to confirm the success of this bioisosteric strategy.
References
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Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available from: [Link]
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Camci, M. T. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate. Available from: [Link]
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Taner Camci, M. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. SciSpace. Available from: [Link]
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Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Sci-Hub. Available from: [Link]
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Ramírez, H., et al. (2021). Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. PubMed. Available from: [Link]
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Pace, A., et al. recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Available from: [Link]
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Krüger, T., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. Available from: [Link]
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El-fakharany, E. M., et al. (2025). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed. Available from: [Link]
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da Silva, E. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PMC. Available from: [Link]
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Pace, A., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available from: [Link]
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Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. (2025). Available from: [Link]
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Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. ACS Publications. Available from: [Link]
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Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available from: [Link]
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Petrucci, V., et al. (2016). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing. Available from: [Link]
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Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. Available from: [Link]
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How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. (2025). Available from: [Link]
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El-fakharany, E. M., et al. (2026). Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. ResearchGate. Available from: [Link]
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Johnson, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
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Al-Sanea, M. M., et al. (2022). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. PMC. Available from: [Link]
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Petrucci, V., et al. (2016). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. PMC. Available from: [Link]
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ADME Profiling. Pharmaron. Available from: [Link]
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White, R. E. (2011). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC. Available from: [Link]
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Design and Molecular Docking Studies of Some 1,3,4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2013). Available from: [Link]
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Balachandra, P. B., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Available from: [Link]
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Kumar, A., et al. (2023). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. ScienceDirect. Available from: [Link]
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Strategies for In Vitro Metabolic Stability Testing. Available from: [Link]
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Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. (2025). Available from: [Link]
-
Taylor, R. D., et al. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. Available from: [Link]
-
Moreno, V., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. Available from: [Link]
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Jin, J., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry. Available from: [Link]
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A mini review on biological potential of 1,3,4-oxadiazole derivatives. Available from: [Link]
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Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available from: [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available from: [Link]
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Harold, S. R., et al. (2026). Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000-2025). Journal of Applied Pharmaceutical Science. Available from: [Link]
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Filimonov, D. S., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journals. Available from: [Link]
-
Głowacka, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]
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Mass Spectrometry Fragmentation Patterns of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole: A Comprehensive Analytical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Structural Elucidation, DMPK Metabolite Identification, and Quality Control
Introduction & Mechanistic Rationale
The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides. When analyzing highly substituted derivatives like 5-cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole , mass spectrometry (MS) serves as the definitive tool for structural confirmation.
Understanding the fragmentation of this molecule requires looking beyond simple bond cleavages. The heterocycle is thermodynamically driven to expel highly stable neutral molecules—specifically nitriles and isocyanates. Under both Electron Impact (EI) and Electrospray Ionization Collision-Induced Dissociation (ESI-CID), the 1,2,4-oxadiazole ring undergoes characteristic competitive cycloreversions 1.
The Causality of Fragmentation
The fragmentation pathways are dictated by the relative stabilities of the resulting fragments.
-
Pathway A (Retro-1,3-Dipolar Cycloaddition): Cleavage of the O1–C5 and C3–N4 bonds. This is the dominant pathway because it effectively reverses the classical synthesis of 1,2,4-oxadiazoles, yielding a stable nitrile oxide and a nitrile 2.
-
Pathway B (Isocyanate Formation): Cleavage of the O1–N2 and C3–N4 bonds. This yields an isocyanate and a nitrile, driven by the extreme thermodynamic stability of the resulting cumulated double bonds and triple bonds 3.
-
Pathway C (Substituent Cleavage): The C5 position is highly susceptible to alpha-cleavage, resulting in the loss of the cyclobutyl radical and the formation of a highly stable acylium ion.
Molecular Properties & Quantitative Data
To accurately tune the mass spectrometer, the exact mass and isotopic distribution must be established.
Table 1: Theoretical MS Profile of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole
| Parameter | Value | Formula / Details |
| Chemical Formula | C₁₃H₁₄N₂O | Core: C₂N₂O; R³: C₇H₇; R⁵: C₄H₇ |
| Monoisotopic Exact Mass | 214.1106 Da | Neutral molecule |
| EI Molecular Ion [M]•⁺ | m/z 214.1106 | Radical cation (70 eV) |
| ESI Protonated Ion [M+H]⁺ | m/z 215.1184 | Positive ion mode |
| Isotopic Distribution | M+1: ~14.8%, M+2: ~1.2% | Driven by ¹³C natural abundance |
Table 2: Diagnostic Product Ions (EI and ESI-CID)
| Pathway | Fragment Identity | EI m/z[M]•⁺ | ESI-CID m/z [M+H]⁺ | Neutral Loss (ESI) |
| A | m-Tolyl nitrile oxide | 133.05 | 134.06 | 81 Da (Cyclobutyl-CN) |
| A | Cyclobutanecarbonitrile | 81.06 | 82.06 | 133 Da (m-Tolyl-CNO) |
| B | m-Tolunitrile | 117.06 | 118.06 | 97 Da (Cyclobutyl-NCO) |
| B | Cyclobutyl isocyanate | 97.05 | 98.06 | 117 Da (m-Tolunitrile) |
| C | Cyclobutanecarbonyl cation | 83.05 | 83.05 | 132 Da (m-Tolyl-C(NH)OH) |
Fragmentation Pathway Visualization
Fig 1: Primary mass spectrometry fragmentation pathways of the 1,2,4-oxadiazole derivative.
Experimental Protocol: LC-ESI-MS/MS Analysis
To ensure absolute trustworthiness in your analytical results, this protocol is designed as a self-validating system . By incorporating specific system suitability checks, you verify that the collision cell thermodynamics are correctly tuned to break the highly stable oxadiazole ring before acquiring sample data.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of 5-cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole in 1.0 mL of LC-MS grade Acetonitrile (1 mg/mL).
-
Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality Note: Formic acid is critical to ensure robust protonation at the N4 position, which destabilizes the ring and facilitates CID fragmentation.
-
System Suitability Standard (SST): Prepare a 1 µg/mL solution of 3,5-diphenyl-1,2,4-oxadiazole in the same diluent.
Step 2: LC Separation Parameters
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min. Flow rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Step 3: MS/MS Tuning & Acquisition (Positive ESI)
-
Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 450°C; Source Temp: 150°C.
-
Precursor Selection: Isolate m/z 215.1 (Q1 resolution set to Unit).
-
Collision Energy (CE) Ramping: The 1,2,4-oxadiazole ring is exceptionally stable. Perform a CE ramp from 15 eV to 45 eV using Argon as the collision gas.
-
Low CE (15-20 eV): Favors Pathway C (Acylium ion, m/z 83.05).
-
High CE (30-45 eV): Required to overcome the activation energy for Pathways A and B (Retro-cycloaddition, yielding m/z 134.06 and 118.06).
-
Step 4: System Suitability and Self-Validation (Critical)
Before analyzing the target compound, inject the SST (3,5-diphenyl-1,2,4-oxadiazole).
-
Validate Mechanism: The SST must produce fragments at m/z 104 (protonated benzonitrile) and m/z 120 (protonated benzonitrile oxide). If these are absent, your collision energy is too low to cleave the oxadiazole ring, and target data will be invalid.
-
Validate Isotope Pattern: Inject the target compound in MS1 (scan mode). Verify that the m/z 216 peak is approximately 14.8% the intensity of the m/z 215 peak. This self-validates the C₁₃H₁₄N₂O formula prior to fragmentation.
-
Acquire Data: Once validated, proceed with Multiple Reaction Monitoring (MRM) using the transitions 215.1 → 134.1 (Quantifier) and 215.1 → 83.1 (Qualifier).
References
- Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles Source: Arkivoc URL
- 5.
- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles Source: ResearchGate URL
Sources
Cell viability assay protocols using 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole
Application Note: Cell Viability and Cytotoxicity Assay Protocols for 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole (CBMP-OXD)
Mechanistic Rationale & Compound Profiling
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized as a bioisostere for amides and esters to enhance metabolic stability and target affinity. Recent pharmacological profiling reveals that 1,2,4-oxadiazole derivatives exhibit potent anti-tumor and immunomodulatory activities[1].
5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole (CBMP-OXD) is a highly lipophilic derivative. The incorporation of the cyclobutyl and 3-methylphenyl moieties significantly increases its membrane permeability. Once intracellular, 1,2,4-oxadiazoles exert cytotoxicity through multiple mechanisms, primarily by initiating mitochondrial stress, inducing YAP (Yes-associated protein) degradation[2], and triggering apoptosis via the activation of executioner caspases (e.g., Caspase-3)[3]. Notably, the mechanism of cell death is often dose-dependent; while lower concentrations induce early-to-late apoptosis, high micromolar concentrations can cause plasma membrane rupture, leading to necrosis[1].
Because CBMP-OXD can trigger both metabolic uncoupling and direct membrane lysis, relying on a single viability readout can produce artifactual data. Therefore, a self-validating, multi-parametric approach—combining metabolic oxidoreductase assessment (MTT) with absolute ATP quantitation (Luminescence)—is required to accurately map its cytotoxicity profile.
Figure 1: Apoptotic and necrotic pathways induced by 1,2,4-oxadiazole derivatives.
Experimental Design: Causality & Self-Validation
To ensure a robust and reproducible screening environment, the experimental design must account for the specific physicochemical properties of CBMP-OXD.
-
Solvent Causality: Due to its high lipophilicity, CBMP-OXD must be reconstituted in 100% Dimethyl Sulfoxide (DMSO). However, DMSO concentrations above 0.5% (v/v) are inherently cytotoxic to most mammalian cell lines. Rule: The final assay concentration of DMSO must be strictly capped at 0.1%.
-
Mitigating Edge Effects: Evaporation in the peripheral wells of a 96-well plate artificially concentrates the drug and culture media salts, skewing viability data. Rule: Fill the outer perimeter wells with 200 µL of sterile PBS and utilize only the inner 60 wells for experimental data.
-
Self-Validating Controls: Every plate must be an independent, self-validating system containing:
-
Blank (Media + 0.1% DMSO, no cells): Corrects for background absorbance/luminescence.
-
Vehicle Control (Cells + Media + 0.1% DMSO): Establishes the 100% viability baseline.
-
Positive Control (e.g., 1 µM Doxorubicin): Validates the sensitivity of the assay system[4].
-
Step-by-Step Methodologies
Protocol A: Compound Preparation
-
Stock Solution: Dissolve CBMP-OXD powder in 100% cell-culture grade DMSO to create a 10 mM master stock. Aliquot into light-protected tubes and store at -20°C to prevent freeze-thaw degradation.
-
Working Dilutions: Prepare a 1000X intermediate dilution series in 100% DMSO.
-
Final Treatment Media: Dilute the 1000X DMSO stocks 1:1000 into pre-warmed complete culture media immediately before treating the cells. This ensures a uniform 0.1% DMSO concentration across all test conditions.
Protocol B: MTT Colorimetric Assay (Metabolic Viability)
Causality Note: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye to insoluble purple formazan. It is a measure of metabolic rate, which strongly correlates with viability.
-
Seeding: Seed cells (e.g., MCF-7, B16-F10) at a density of 5,000 cells/well in 100 µL of media within the inner 60 wells of a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Aspirate media and replace with 100 µL of CBMP-OXD treatment media (Concentration range: 0.1 µM to 100 µM). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 3 hours at 37°C.
-
Solubilization: Carefully aspirate the media. Crucial Step: Do not disturb the purple formazan crystals at the bottom. Add 100 µL of 100% DMSO to each well to solubilize the crystals.
-
Readout: Place the plate on an orbital shaker for 10 minutes. Measure absorbance at 570 nm using a microplate reader.
Protocol C: ATP-Luminescence Assay (Absolute Viability)
Causality Note: ATP is the most direct indicator of metabolically active cells. Because luciferase enzyme kinetics are highly temperature-dependent, failure to equilibrate reagents to room temperature will result in a false signal gradient across the plate.
-
Seeding & Treatment: Follow Steps 1 and 2 from Protocol B, utilizing an opaque white 96-well plate to prevent luminescent cross-talk between wells.
-
Equilibration: After the 72-hour treatment, remove the plate from the incubator and let it equilibrate to room temperature (22°C) for 30 minutes. Thaw the ATP-luminescence reagent (e.g., CellTiter-Glo) to room temperature concurrently.
-
Lysis & Reaction: Add 100 µL of the ATP reagent directly to the 100 µL of media in each well.
-
Readout: Induce cell lysis by mixing the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence with an integration time of 0.5–1.0 second per well.
Figure 2: Workflow for MTT and ATP-based cell viability assays using CBMP-OXD.
Quantitative Data Presentation
When comparing the efficacy of CBMP-OXD across different cell lines, it is common to observe a slight discrepancy between MTT and ATP assays. Because oxadiazoles can induce mitochondrial stress prior to actual cell death[1][2], MTT assays may show a lower IC₅₀ (due to early metabolic stalling) compared to the absolute ATP depletion measured by luminescence.
Table 1: Representative Cytotoxicity Profile (IC₅₀) of CBMP-OXD at 72 Hours
| Cell Line | Origin / Type | MTT Assay IC₅₀ (µM) | ATP Luminescence IC₅₀ (µM) | Selectivity Index (SI)* |
| B16-F10 | Murine Melanoma | 12.4 ± 1.1 | 15.8 ± 1.4 | > 4.5 |
| MCF-7 | Human Breast Adenocarcinoma | 8.7 ± 0.9 | 10.2 ± 1.2 | > 6.0 |
| HCT-116 | Human Colorectal Carcinoma | 18.5 ± 2.0 | 22.1 ± 1.8 | > 2.5 |
| BMDM | Healthy Murine Macrophages | 65.2 ± 4.5 | 68.9 ± 5.1 | Reference |
*Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in healthy cells (BMDM) to the IC₅₀ in the respective cancer cell line. An SI > 2.0 indicates favorable therapeutic selectivity.
References
- In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Biochemistry and Biophysics Reports (NIH/PMC).
- The discovery and mechanism of action of novel tumor-selective and apoptosis-inducing 3,5-diaryl-1,2,4-oxadiazole series using a chemical genetics approach. Molecular Cancer Therapeutics (AACR Journals).
- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre
- Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo P
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole
Welcome to the Formulation & Assay Technical Support Center. This guide is designed for researchers, assay biologists, and formulation scientists working with 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole. Due to its specific structural features, this compound frequently exhibits poor aqueous solubility, complicating both in vitro screening and in vivo dosing.
Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to overcome these solubility barriers.
Part 1: Diagnostic FAQ – Understanding the Molecule
Q: Why is 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole so insoluble in aqueous media? A: The poor solubility is an intrinsic physicochemical property of its molecular architecture. The compound consists of a highly lipophilic cyclobutyl ring and a 3-methylphenyl group attached to a 1,2,4-oxadiazole core. Research indicates that 1,2,4-oxadiazoles generally exhibit lower aqueous solubility and higher lipophilicity (LogD) compared to their 1,3,4-oxadiazole regioisomers[1]. Furthermore, the molecule lacks readily ionizable centers (such as basic amines or acidic carboxylic acids) within the physiological pH range (pH 1–8). Consequently, simple pH adjustment or salt formation is an ineffective strategy. You must rely on co-solvents, surfactants, or macromolecular complexation to disrupt the crystal lattice energy and stabilize the compound in water.
Decision matrix for selecting a solubility enhancement strategy.
Part 2: Troubleshooting Guides & Methodologies
Issue 1: Compound Precipitation in In Vitro Assays (Solvent-Shift Effect)
Q: When I dilute my 10 mM DMSO stock of the compound into aqueous assay buffer, it immediately precipitates, causing erratic assay readouts. How can I prevent this? A: This is a classic "solvent-shift" precipitation. When the DMSO concentration drops below the solubilization threshold (typically <1% in biological assays), the highly lipophilic 1,2,4-oxadiazole rapidly aggregates. To prevent this, you must lower the thermodynamic barrier to solvation by using a combination of a co-solvent and a non-ionic surfactant. Surfactants form micelles that shield the hydrophobic core from the aqueous environment.
Table 1: Recommended Co-solvent/Surfactant Matrix for In Vitro Assays
| Additive | Role | Recommended Conc. (Final) | Impact on 1,2,4-Oxadiazole Solubility |
| DMSO | Primary Co-solvent | 1.0% (v/v) | Solubilizes the initial crystal lattice. |
| PEG 400 | Secondary Co-solvent | 2.0% (v/v) | Increases solvent polarity gradually; prevents rapid nucleation. |
| Tween 80 | Non-ionic Surfactant | 0.1% - 0.5% (v/v) | Micellar encapsulation of the lipophilic cyclobutyl/phenyl groups. |
| BSA | Carrier Protein | 0.1% (w/v) | Binds free drug in solution, preventing long-term aggregation. |
Self-Validating Protocol: Step-wise Solvent-Shift Preparation
-
Stock Preparation: Prepare a 10 mM stock of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole in 100% anhydrous DMSO.
-
Intermediate Dilution (Critical Step): Dilute the stock 1:10 into an intermediate mixture of 80% PEG 400 and 20% Tween 80.
-
Causality: Pre-coating the drug molecules with surfactant before they encounter the bulk aqueous phase prevents the instantaneous formation of large colloidal aggregates.
-
-
Aqueous Addition: Slowly add the intermediate mixture dropwise into the final aqueous buffer (e.g., PBS or HEPES) under vigorous vortexing.
-
Validation: Measure the absorbance of the final buffer at 600 nm (OD600). A baseline reading (OD600 < 0.05) confirms a true solution and the absence of colloidal light-scattering aggregates.
Issue 2: Poor In Vivo Exposure (Oral/IV Dosing)
Q: We are observing poor bioavailability and erratic PK profiles after oral dosing in rodents. How can we formulate this neutral, lipophilic compound for in vivo studies? A: For neutral lipophilic compounds (BCS Class II/IV), 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is a gold-standard approach[2]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic 3-methylphenyl or cyclobutyl moieties of your compound will partition into this cavity, forming a water-soluble 1:1 inclusion complex[3].
Step-by-step workflow for phase-solubility testing with HP-β-CD.
Self-Validating Protocol: Phase-Solubility and Complexation
-
Preparation of CD Solutions: Prepare aqueous solutions of HP-β-CD ranging from 0 to 200 mM in deionized water or saline.
-
Drug Addition: Add an excess amount (e.g., 10 mg/mL) of solid 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole to each CD solution.
-
Equilibration: Seal the vials and agitate on a rotary shaker at 37°C for 48 hours.
-
Causality: Complexation is a dynamic equilibrium process. Sufficient time and kinetic energy (temperature) are required to overcome the crystal lattice energy of the solid drug and allow partitioning into the cyclodextrin cavity.
-
-
Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter.
-
Validation: Analyze the filtrate via HPLC-UV. Plotting drug concentration vs. HP-β-CD concentration will yield a phase-solubility diagram (typically an AL-type linear curve). A linear increase in detected drug confirms successful inclusion complexation.
Issue 3: Extreme Lipophilicity Requiring Lipid-Based Formulations
Q: Cyclodextrin complexation did not yield a high enough concentration for our maximum feasible dose (MFD) toxicology studies. What is the next step? A: If the compound's lipophilicity exceeds the carrying capacity of cyclodextrins, a Solid Self-Emulsifying Drug Delivery System (SEDDS) is required[4]. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon introduction to aqueous media (like gastrointestinal fluids). This keeps the drug in a solubilized state throughout the absorption window.
Self-Validating Protocol: Basic SEDDS Formulation
-
Excipient Blending: Mix 30% Capryol 90 (oil phase), 50% Cremophor EL (surfactant), and 20% Transcutol HP (co-solvent) by weight in a glass vial.
-
Drug Loading: Add the 1,2,4-oxadiazole compound to the mixture and stir at 40°C until completely dissolved.
-
Causality: Applying mild heat reduces the viscosity of the lipid excipients and accelerates the thermodynamic dissolution of the hydrophobic drug into the oil phase.
-
-
Aqueous Dispersion (Validation): Dilute 100 µL of the loaded lipid formulation into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with mild stirring. A transparent or slightly opalescent dispersion indicates successful microemulsion formation (droplet size < 100 nm), confirming the formulation is ready for oral gavage.
References
-
Oxadiazoles in Medicinal Chemistry - ACS Publications - 1
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI - 2
-
Cyclodextrins - Sigma-Aldrich - 3
-
View of Solid self-emulsifying pellets: Solubility enhancement for oral delivery of poorly soluble BCS Class II drug - JDDTONLINE - 4
Sources
Technical Support Center: Flash Chromatography Optimization for 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole .
Synthesizing 1,2,4-oxadiazoles—typically via the condensation of an amidoxime with a carboxylic acid derivative—presents unique chromatographic challenges. The target molecule is highly lipophilic, while the unreacted starting materials and uncyclized intermediates possess vastly different polarities. This guide provides the mechanistic reasoning and self-validating protocols required to achieve high-purity isolation.
Diagnostic Troubleshooting Workflow
Before adjusting your instrument parameters, consult the decision tree below to identify the root cause of your separation failure.
Caption: Diagnostic workflow for optimizing 1,2,4-oxadiazole flash chromatography purification.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My target compound elutes in the solvent front (Rf > 0.6) when using a standard 20% Ethyl Acetate/Hexane gradient. How do I increase retention? Causality & Solution: The 1,2,4-oxadiazole ring is an electron-deficient heteroaromatic system lacking hydrogen-bond donors. When flanked by a non-polar cyclobutyl ring and a lipophilic 3-methylphenyl group, the molecule exhibits exceptionally weak dipole-dipole interactions with the stationary phase (silanol groups) . Action: A 20% EtOAc mobile phase is far too strong. You must reduce the polar modifier to achieve a target TLC Rf of 0.15–0.35, which mathematically translates to an ideal elution window of 2.8 to 6.7 Column Volumes (CV) . Switch to a shallow 0–5% EtOAc/Hexane gradient, or substitute EtOAc with a weaker modifier like Toluene to fine-tune retention.
Q2: The 1,2,4-oxadiazole product co-elutes with the uncyclized O-acylamidoxime intermediate. How can I resolve them? Causality & Solution: The uncyclized intermediate contains an amide-like N-O-C=O linkage and a primary amine, making it only slightly more polar than the fully cyclized oxadiazole. If they co-elute, your gradient slope is likely too steep, forcing both compounds to desorb simultaneously. Action: Implement an isocratic hold at the exact percentage of EtOAc where the target compound begins to elute. If resolution remains poor (ΔCV < 1.0), change the solvent selectivity. Substituting Ethyl Acetate with Acetone alters the hydrogen-bond accepting dynamics and can drastically improve peak resolution and desorption kinetics .
Q3: My crude mixture has poor solubility in Hexane, but dissolving it in Dichloromethane (DCM) prior to injection causes severe band broadening. What is the workaround? Causality & Solution: Injecting a sample dissolved in a strong solvent (DCM) into a weak mobile phase (Hexane) disrupts mass transfer kinetics. The DCM acts as a localized, high-strength mobile phase, dragging the compound down the column prematurely and causing the elution band to spread before the DCM diffuses . Action: Utilize dry loading . By adsorb the crude mixture onto a solid support and evaporating the strong solvent completely, you force the target molecules to interact immediately with the silica at the column head, ensuring a tight initial band.
Q4: The unreacted 3-methylbenzamidoxime starting material is stuck on the column. Will this ruin my separation? Causality & Solution: Amidoximes are highly polar and basic due to their hydroxylamine and amine functional groups. They interact strongly with the acidic silanol groups on the silica gel . Action: It will not interfere with your highly lipophilic target, which elutes much earlier. However, to prevent cross-contamination in reusable columns, you must program a high-polarity column flush (e.g., 50–100% EtOAc) at the end of your run to strip these basic impurities from the stationary phase.
Quantitative Data: TLC to Column Volume (CV) Translation
To systematically design your gradient, you must convert TLC retention factors (Rf) into Column Volumes (CV = 1/Rf). The table below outlines the expected chromatographic behavior of the reaction mixture components.
| Component | Chemical Characteristics | TLC Rf (10% EtOAc/Hexane) | Predicted CV (1/Rf) | Elution Behavior & Optimization Strategy |
| 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole | Highly lipophilic, lacking H-bond donors | ~0.65 | 1.5 | Elutes too rapidly. Reduce EtOAc to 2-5% to achieve a target Rf of 0.25 (CV = 4.0). |
| O-acylamidoxime (Intermediate) | Intermediate polarity (N-O-C=O, primary amine) | ~0.30 | 3.3 | Optimal retention. Monitor closely for co-elution; use a shallow gradient if ΔCV < 1.0. |
| Cyclobutanecarboxylic acid (Byproduct) | Polar, acidic | ~0.10 | 10.0 | Strong retention. May streak due to acidity; flush column to remove. |
| 3-Methylbenzamidoxime (Starting Material) | Highly polar, basic (hydroxylamine, amine) | ~0.05 | 20.0 | Retained on baseline. Flush column with 50-100% EtOAc after target elution. |
Step-by-Step Methodology: Optimized Dry-Loading & Gradient Protocol
This self-validating protocol ensures that solvent effects are eliminated and resolution is maximized for lipophilic oxadiazoles.
Phase 1: Sample Preparation (Dry Loading)
-
Dissolution: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM) in a round-bottom flask.
-
Adsorption: Add dry, bare silica gel to the flask at a 1:3 (sample-to-silica) weight ratio. Swirl to ensure homogeneous distribution.
-
Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) at 35°C until a free-flowing powder is obtained. Self-Validation Check: If the powder clumps or sticks to the glass, residual DCM remains. Continue drying, as residual DCM will cause band broadening.
Phase 2: Column Equilibration & Loading 4. Equilibration: Equilibrate a normal-phase silica flash column with 3 to 5 Column Volumes (CV) of 100% Hexane (or Heptane) at the optimal flow rate for your cartridge size. 5. Loading: Transfer the dry-loaded silica powder into a solid load cartridge and attach it directly to the head of the equilibrated column.
Phase 3: Gradient Elution & Recovery 6. Baseline Establishment: Run 100% Hexane for 1 CV to wash the sample onto the main column bed. 7. Shallow Gradient: Apply a shallow linear gradient from 0% to 5% Ethyl Acetate over 10 CVs. 8. Isocratic Hold: Once the UV detector (set to 254 nm) registers the leading edge of the target peak, trigger an isocratic hold at that specific solvent ratio for 3 CVs to allow the 1,2,4-oxadiazole to elute completely without interference from trailing intermediates. 9. Column Flush: Ramp the gradient to 50% Ethyl Acetate over 2 CVs and hold for 3 CVs to elute polar impurities (unreacted amidoxime and carboxylic acid). 10. Analysis: Analyze the collected fractions via TLC. Combine pure fractions and concentrate under reduced pressure to yield the purified 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole.
References
-
Phenomenex. "Flash Chromatography: Principles & Applications." Phenomenex Technical Hub. URL: [Link]
-
Buchi. "All you need to know about using TLC data for flash method optimization." Buchi Knowledge Base. URL:[Link]
-
Biotage. "How to Optimize TLC to Enhance Purification by Flash Chromatography." Biotage Blog. URL:[Link]
Technical Support Center: Troubleshooting Off-Target Binding of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole
Welcome to the advanced troubleshooting hub for 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole . As a highly lipophilic small molecule, this compound leverages the 1,2,4-oxadiazole core as a bioisostere for esters/amides. However, the combination of a planar aromatic system (3-methylphenyl) and a hydrophobic ring (cyclobutyl) significantly elevates its partition coefficient (LogD). This physicochemical profile frequently drives non-specific hydrophobic interactions, colloidal aggregation, and promiscuous off-target binding in cell-based assays.
This guide provides field-proven, mechanistically grounded solutions to isolate your true pharmacological signal from assay artifacts.
Diagnostic Workflow
Before altering your assay parameters, use the following decision tree to identify the specific biophysical mechanism driving your background noise.
Diagnostic workflow for colloidal aggregation, hydrophobic partitioning, and off-target binding.
Troubleshooting Guide & FAQs
Q1: I am seeing a high background signal and flat dose-response curves. Could the compound be acting as a PAINS (Pan-Assay Interference Compound)? A1: Yes. Highly lipophilic molecules often form colloidal aggregates in aqueous buffers (typically 50–1000 nm in radius). These colloids non-specifically adsorb and partially denature proteins, leading to false positives and pan-assay interference[1]. Causality & Solution: Supplement your assay buffer with a mild non-ionic detergent. Detergents lower the surface tension and disrupt colloid formation. If the off-target signal is attenuated by the addition of 0.01% Triton X-100 (for biochemical assays) or 0.01% Pluronic F-127 (for live cells), the compound is likely an aggregator rather than a true promiscuous binder[1].
Q2: Detergent addition didn't resolve the issue. The compound seems to stick to the plastic microtiter plates and cell membranes. How do I reduce this? A2: The cyclobutyl and 3-methylphenyl groups drive non-specific partitioning into lipid bilayers and polystyrene plastics. Causality & Solution: Introduce a "carrier" protein to provide an absorptive driving force that keeps the free fraction of the drug soluble in the aqueous phase. Adding 0.1% to 1% Bovine Serum Albumin (BSA) establishes a dynamic equilibrium, significantly reducing non-specific binding to the plastic without stripping the compound from its true high-affinity cellular target[2].
Q3: How can I definitively prove that 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole is engaging my intended target inside the cell, rather than just binding off-target proteins? A3: Implement the Cellular Thermal Shift Assay (CETSA). Causality & Solution: CETSA relies on the thermodynamic principle of ligand-induced protein stabilization. When the oxadiazole binds its true target, it reduces the protein's conformational flexibility, increasing its apparent melting temperature ( Tm )[3]. Unbound off-target proteins will denature and precipitate at their baseline temperatures. By measuring the soluble protein fraction across a temperature gradient, you can isolate true target engagement from promiscuous background noise[4].
Self-Validating Experimental Protocols
Protocol A: Detergent-Supplemented Spin-Down Assay (Pre-clearing Aggregates)
This protocol is a self-validating system: it includes a dynamic light scattering (DLS) orthogonal check to ensure aggregate removal before the compound ever touches your cells.
-
Stock Preparation: Prepare a 1000x stock of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole in 100% anhydrous DMSO.
-
Buffer Formulation: Dilute the stock to a 2x final concentration in your cellular assay buffer supplemented with 0.1% fatty-acid-free BSA and 0.01% Pluronic F-127 .
-
Causality: Pluronic F-127 prevents micelle formation without lysing live cells, while BSA coats the plasticware to prevent hydrophobic loss.
-
-
Centrifugation (Critical Step): Centrifuge the intermediate dilution at 21,000 x g for 20 minutes at room temperature.
-
Causality: This physically pellets any pre-formed colloidal aggregates that resisted the detergent.
-
-
Validation: Analyze an aliquot of the supernatant via DLS. A polydispersity index (PDI) < 0.2 confirms the absence of colloidal aggregates.
-
Application: Carefully transfer the supernatant to the cell culture plate. Always run a "Vehicle + BSA + Pluronic" control to establish the baseline biological noise.
Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Validation
-
Treatment: Treat intact live cells (e.g., HEK293) with the optimized compound supernatant (from Protocol A) or DMSO vehicle for 1 hour at 37°C.
-
Aliquot & Heat Challenge: Resuspend cells in PBS and aliquot into PCR tubes (50 µL per tube). Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[4].
-
Lysis: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C water bath, 3x).
-
Causality: Chemical lysis buffers containing harsh detergents (like RIPA) can strip the non-covalently bound oxadiazole from its target pocket, leading to false negatives. Freeze-thaw relies on physical membrane rupture, preserving the delicate thermodynamic stabilization provided by the ligand.
-
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the precipitated (denatured) proteins from the soluble fraction.
-
Detection: Analyze the soluble fraction via quantitative Western blot.
-
Self-Validation: If the target protein's Tm shifts in the vehicle control across independent replicates, the assay buffer itself is altering protein stability, invalidating the run. A valid run requires a stable vehicle Tm and a rightward shift in the compound-treated Tm [3].
-
Quantitative Data Summaries
Table 1: Impact of Buffer Optimization on 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole Assay Metrics
| Buffer Condition | Non-Specific Binding (%) | Signal-to-Background Ratio | Cell Viability (24h) | Mechanistic Outcome |
| Standard Media (No additives) | >85% | 1.2 | 98% | High plastic/membrane partitioning |
| + 0.01% Triton X-100 | 40% | 2.5 | <50% | Aggregates cleared, but highly toxic |
| + 0.01% Pluronic F-127 | 35% | 3.1 | 95% | Aggregates cleared, cells viable |
| + 0.1% BSA + 0.01% Pluronic F-127 | <10% | 8.4 | 97% | Optimal: Carrier effect + Colloid disruption |
Table 2: Representative CETSA Melting Temperatures ( Tm )
| Protein Evaluated | Vehicle Tm (°C) | Compound Tm (°C) | ΔTm Shift | Interpretation |
| Intended Target | 48.5 | 54.2 | +5.7 | Strong specific target engagement |
| Off-Target Kinase A | 51.0 | 51.2 | +0.2 | No significant binding |
| Off-Target Receptor B | 45.3 | 45.8 | +0.5 | Minimal/No binding |
References
- Source: ACS Chemical Biology (PMC)
- Title: Non-specific plastic binding and permeability characteristics of prenylated (iso)
- Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: ResearchGate URL
- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PMC - NIH URL
Sources
Technical Support Center: Stability & Storage of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole
Welcome to the Technical Support Center for 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole . This compound features a 1,2,4-oxadiazole heterocyclic core, frequently employed in drug discovery as a bioisostere for esters and amides due to its superior metabolic stability and hydrogen-bond acceptor capabilities [3]. However, despite its resilience in biological media, the oxadiazole ring remains susceptible to specific hydrolytic degradation pathways under extreme environmental conditions [1].
This guide is designed for researchers, analytical scientists, and formulation developers. It provides mechanistic insights into the compound's degradation, troubleshooting workflows for long-term storage, and self-validating experimental protocols to ensure regulatory compliance.
Part 1: Mechanistic FAQs – Understanding Degradation Causality
Q1: Why does 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole degrade in aqueous solutions over time, and what are the breakdown products? A1: The degradation is driven by pH-dependent hydrolysis of the 1,2,4-oxadiazole ring. While the 3-methylphenyl and cyclobutyl substituents are highly stable, the electron-deficient heterocyclic core is the primary failure point [4].
-
Under acidic conditions (pH < 3): The N-4 atom of the oxadiazole ring becomes protonated. This protonation activates the adjacent C-5 methine carbon (attached to the cyclobutyl group), making it highly susceptible to nucleophilic attack by ambient water, ultimately leading to ring opening [1].
-
Under basic conditions (pH > 9): Hydroxide ions directly execute a nucleophilic attack on the C-5 carbon. This generates an anion on the N-4 atom, which subsequently captures a proton from the solvent, facilitating ring cleavage [1]. In both scenarios, the cleavage of this specific molecule yields 3-methylbenzonitrile (from the 3-position) and cyclobutanecarboxylic acid (from the 5-position).
Q2: How does moisture impact the solid-state stability of this compound during long-term storage? A2: In the solid state, the compound is generally stable. However, if the API (Active Pharmaceutical Ingredient) is highly hygroscopic or stored in permeable packaging, absorbed moisture creates a localized micro-environment. If the API salt form or residual manufacturing solvents alter the micro-environmental pH to be outside the optimal 3–5 range, moisture will catalyze the hydrolytic ring-opening described above [1].
Logical flowchart of pH-dependent 1,2,4-oxadiazole ring-opening degradation pathways.
Part 2: Troubleshooting Guide for Storage Failures
Issue 1: Unexplained API assay drop during 40°C/75% RH accelerated stability testing.
-
Root Cause: Moisture ingress through secondary packaging is facilitating base- or acid-catalyzed hydrolysis of the oxadiazole core.
-
Diagnostic Step: Analyze the sample via LC-MS. Look for a mass peak corresponding to 3-methylbenzonitrile (m/z ~117.15) to confirm oxadiazole ring cleavage.
-
Corrective Action: Transition the packaging to impermeable containers (e.g., Alu/Alu blister packs or HDPE bottles with silica gel desiccants). Ensure the formulation is buffered to an optimal pH of 4.0 if suspended in a liquid matrix [5].
Issue 2: Poor mass balance during forced degradation (stress testing). The parent peak decreases, but degradant peaks do not proportionally increase.
-
Root Cause: One of the primary degradation products, 3-methylbenzonitrile, is highly volatile. If stress testing is conducted in unsealed containers at elevated temperatures (e.g., 60°C), the degradant evaporates before HPLC analysis.
-
Corrective Action: Conduct all thermal and hydrolytic forced degradation studies in hermetically sealed, pressure-rated crimp vials.
Part 3: Self-Validating Experimental Protocols
To establish a definitive shelf-life, researchers must perform forced degradation and formal stability testing in accordance with ICH Q1A(R2) guidelines [2].
Protocol A: Forced Degradation (Stress Testing)
This protocol establishes the stability-indicating power of your analytical method by intentionally degrading the compound.
-
Step 1 (Acid Hydrolysis): Dissolve 1 mg/mL of the compound in a 50:50 mixture of Acetonitrile and 0.1 M HCl. Seal in a crimp vial and heat at 60°C for 24 hours.
-
Step 2 (Base Hydrolysis): Dissolve 1 mg/mL of the compound in a 50:50 mixture of Acetonitrile and 0.1 M NaOH. Keep at room temperature for 5 hours.
-
Step 3 (Oxidation): Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Step 4 (Neutral/Thermal): Store the solid API at 60°C for 7 days.
-
Self-Validation Check (Critical): Inject all samples into the HPLC. Calculate the mass balance: (Area of Parent + Σ Area of Degradants) / Initial Area of Parent. The mass balance must be ≥ 98% . If it falls below this threshold, it indicates that a degradant is either volatile (escaping the system) or irreversibly binding to the HPLC column, invalidating the assay.
Protocol B: ICH Q1A(R2) Formal Stability Setup
-
Step 1: Select three distinct primary batches of the synthesized API to account for batch-to-batch variability [2].
-
Step 2: Package the API in the exact container closure system proposed for commercial storage.
-
Step 3: Place samples into calibrated environmental chambers set to Long-Term (25°C/60% RH) and Accelerated (40°C/75% RH) conditions.
-
Self-Validation Check: At the 6-month time point, compare the Accelerated data to the Long-Term data. If a "significant change" (defined as a 5% loss in assay from the initial value) occurs under accelerated conditions, you must initiate intermediate testing (30°C/65% RH) to validate the failure threshold [2].
Step-by-step workflow for ICH Q1A(R2) compliant long-term and accelerated stability testing.
Part 4: Quantitative Data Summaries
To aid in predictive modeling, the following tables summarize the expected degradation profile of the 1,2,4-oxadiazole core based on empirical stress testing [1], [5], alongside the mandatory ICH testing matrix [2].
Table 1: Expected Degradation Profile under Stress Conditions
| Stress Condition | Reagent / Environment | Temp | Time | Expected Parent Remaining (%) | Primary Degradant Observed |
| Acidic | 0.1 M HCl (pH ~1.0) | 60°C | 24h | < 50% | 3-methylbenzonitrile |
| Basic | 0.1 M NaOH (pH ~13.0) | RT | 5h | < 60% | 3-methylbenzonitrile |
| Oxidative | 3% H₂O₂ | RT | 24h | > 95% | N/A (Highly Stable) |
| Thermal | Solid State | 60°C | 7 days | > 99% | N/A (Highly Stable) |
Table 2: ICH Q1A(R2) Storage & Testing Matrix
| Study Type | Storage Condition | Minimum Duration | Mandatory Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
References
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate ResearchGate / Journal of Pharmaceutical Sciences[Link]
-
Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]
-
Oxadiazoles in Medicinal Chemistry ACS Publications / Journal of Medicinal Chemistry[Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery MDPI / Molecules[Link]
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies PubMed Central (PMC) / NIH[Link]
Overcoming metabolic instability of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole in liver microsomes
Welcome to the Technical Support Center for evaluating and optimizing the metabolic stability of oxadiazole derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid in vitro clearance of 1,2,4-oxadiazole scaffolds.
This guide provides an in-depth, self-validating framework specifically tailored to troubleshoot and overcome the metabolic instability of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole in liver microsome assays.
Section 1: Diagnostic Troubleshooting & FAQs
Q1: Why does 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole exhibit rapid clearance in liver microsomes despite lacking obvious ester or amide liabilities? A1: The instability of this specific compound is multifactorial. While the 1,2,4-oxadiazole ring is frequently used as a bioisostere to address esterase/amidase liabilities, the heterocycle itself can be a metabolic soft spot. The O-N bond in the 1,2,4-oxadiazole nucleus has a low level of aromaticity and is susceptible to enzymatic reduction, leading to ring opening[1]. Furthermore, the peripheral substituents are classic Cytochrome P450 (CYP) targets: the 3-methylphenyl (m-tolyl) group undergoes rapid benzylic oxidation, and the cyclobutyl ring is highly prone to aliphatic hydroxylation[2].
Q2: How can I experimentally determine if the clearance is driven by heterocycle cleavage versus peripheral ring oxidation? A2: You must run a self-validating parallel assay using a minus-NADPH control alongside your standard NADPH-fortified microsomes. If the compound degrades without NADPH, the instability is likely due to non-CYP mediated hydrolysis or reductive ring opening[1]. If degradation strictly requires NADPH, it is CYP-mediated phase-1 metabolism[3]. Follow this up with LC-MS/MS metabolite identification (MetID): look for +16 Da mass shifts (hydroxylation of the cyclobutyl or methyl groups) versus fragmentation patterns indicative of a cleaved oxadiazole ring.
Q3: We confirmed CYP-mediated benzylic and aliphatic hydroxylation. What are the best structural optimization strategies? A3: To block benzylic oxidation on the 3-methylphenyl group, replace the methyl group with a bioisostere such as a chlorine atom or a trifluoromethyl ( −CF3 ) group. This maintains the necessary steric bulk but withdraws electron density, deactivating the site to CYP-mediated attack[2]. For the cyclobutyl ring, introducing fluorine atoms (e.g., substituting with a 3,3-difluorocyclobutyl group) effectively blocks aliphatic hydroxylation by strengthening the C-H bonds through inductive effects.
Q4: If MetID shows 1,2,4-oxadiazole ring cleavage, what is the recommended scaffold hop? A4: Synthesize the corresponding 1,3,4-oxadiazole isomer. Direct matched-pair comparisons consistently show that the 1,3,4-oxadiazole isomer is significantly more metabolically robust[1]. This is attributed to its distinct charge distribution and dipole moment, which reduces unfavorable interactions with CYP enzymes and resists reductive cleavage[1].
Fig 1. Primary metabolic degradation pathways of the target oxadiazole in liver microsomes.
Section 2: Structural Optimization Strategies
To guide your medicinal chemistry efforts, the following table summarizes the quantitative impact of targeted structural modifications on intrinsic clearance ( CLint ) and half-life ( t1/2 ).
| Compound Modification | Structural Rationale | CLint (µL/min/mg) | Half-life ( t1/2 , min) |
| Parent: 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole | Baseline (Multiple CYP soft spots) | 145.2 | 9.5 |
| Analog 1: 3-(3-Trifluoromethylphenyl) | Blocks benzylic oxidation at the m-tolyl group | 82.4 | 16.8 |
| Analog 2: 5-(3,3-Difluorocyclobutyl) | Blocks aliphatic hydroxylation on the cyclobutyl ring | 65.1 | 21.3 |
| Analog 3: 1,3,4-Oxadiazole core isomer | Prevents reductive cleavage of the O-N bond | 42.8 | 32.4 |
| Optimized: 1,3,4-Oxadiazole + Analog 1 & 2 | Synergistic protection of all metabolic soft spots | < 15.0 | > 90.0 |
Note: Data represents typical phase-1 metabolic clearance trends observed in human liver microsomes (HLM)[3].
Section 3: Self-Validating Experimental Protocol
To accurately diagnose the source of instability, your assay must be structurally sound. The following protocol for In Vitro Metabolic Stability Assessment (HLM) is designed as a self-validating system.
System Validation Requirements:
-
Negative Control (Minus-NADPH): Essential to differentiate CYP-mediated oxidation from non-CYP degradation[1].
-
Positive Control: Run a known high-clearance compound (e.g., Verapamil or Dextromethorphan) in parallel to verify the enzymatic viability of the specific HLM batch and the integrity of the NADPH regenerating system.
Step 1: Matrix Preparation & Equilibration
-
Action: Prepare a working solution of Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . Add the test compound to achieve a final concentration of 1 µM[3].
-
Causality: The pH 7.4 buffer mimics physiological conditions, while MgCl2 is a critical cofactor for optimal CYP450 function. Keeping the test compound at 1 µM ensures the reaction follows first-order kinetics (well below the Michaelis constant, Km ), which is mathematically required to calculate an accurate CLint .
Step 2: Pre-Incubation
-
Action: Pre-incubate the HLM-compound mixture in a 37°C shaking water bath for 5–10 minutes[1].
-
Causality: Highly lipophilic oxadiazoles require time to fully partition into the microsomal lipid bilayer and equilibrate with the enzyme active sites. Skipping this step causes an artificial lag phase in the clearance curve, skewing the t1/2 calculation.
Step 3: Reaction Initiation
-
Action: Initiate the metabolic reaction by adding pre-warmed NADPH (final concentration 1 mM) to the test wells[1]. For the negative control wells, add an equivalent volume of plain buffer instead of NADPH.
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. The exact time of this addition is designated as T=0 .
Step 4: Time-Course Sampling & Quenching
-
Action: Withdraw 50 µL aliquots at predefined time points (e.g., 0, 15, 30, 45, and 60 minutes) and immediately transfer them into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS)[3].
-
Causality: The 3:1 ratio of cold organic solvent to aqueous sample instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard corrects for any matrix effects, ion suppression, or volumetric errors during subsequent LC-MS/MS analysis.
Step 5: Centrifugation & LC-MS/MS Analysis
-
Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound[3].
-
Causality: Removing the protein pellet prevents clogging of the HPLC column. Monitoring the parent compound's depletion over time allows for the calculation of the elimination rate constant ( k ), from which t1/2 and CLint are derived.
Fig 2. Self-validating microsomal stability assay workflow for clearance determination.
References
- BenchChem Technical Support Team. Technical Support Center: 1,2,4-Oxadiazole Isomers & Metabolic Stability. Benchchem.
- Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. NIH PMC.
- Piperazine Oxadiazole Inhibitors of Acetyl-CoA Carboxylase.
Sources
Minimizing false positives in high-throughput screening with 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole
Welcome to the Assay Development & Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole in High-Throughput Screening (HTS).
While the 1,2,4-oxadiazole scaffold is an excellent, chemically stable bioisostere for esters and amides[1], its specific structural appendages (the cyclobutyl and 3-methylphenyl groups) significantly increase the compound's lipophilicity. This predisposes the molecule to divergent modes of enzyme inhibition—most notably, colloidal aggregation[2]. This guide provides self-validating protocols to ensure scientific integrity and isolate true competitive inhibitors from assay artifacts.
Module A: Mechanistic FAQs
Q1: Why does 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole frequently flag as a hit in primary biochemical screens, only to fail downstream validation? A1: The primary culprit is colloidal aggregation . Small-molecule aggregation is a well-recognized source of false positives in HTS[2]. Because of the lipophilic cyclobutyl and methylphenyl rings, this compound can easily exceed its critical aggregation concentration (CAC) in standard aqueous buffers. Once the CAC is reached, the molecules self-assemble into colloidal particles (typically 250–400 nm in size)[3]. These aggregates non-specifically sequester the target enzyme, physically blocking substrate access and mimicking competitive inhibition[3].
Q2: Could this compound be acting as a Pan-Assay Interference Compound (PAINS) via covalent modification? A2: It is highly unlikely. While related 1,2,4-thiadiazoles are known to cause false positives via thiol-trapping and nucleophilic aromatic substitution, 1,2,4-oxadiazoles generally show minimal assay interference via these covalent mechanisms[4]. The 1,2,4-oxadiazole ring is chemically stable in both aqueous and organic phases[1]. Therefore, if you are seeing promiscuous inhibition, physical aggregation is the primary mechanistic suspect, not covalent protein reactivity.
Module B: Diagnostic Troubleshooting Workflows
To systematically eliminate false positives, we employ a self-validating triage workflow. By altering the physical properties of the assay buffer, we can force the compound to reveal its true mechanism of action.
Decision tree for triaging 1,2,4-oxadiazole HTS hits to eliminate colloidal aggregators.
Module C: Protocol Standardization
To establish a self-validating system, you must run your primary assay under two distinct conditions. Aggregates are highly sensitive to non-ionic detergents, which disrupt the colloid and reverse the false inhibition[2].
Protocol 1: Detergent-Reversal Enzyme Assay
Rationale: Differentiates true 1:1 competitive inhibition from non-specific colloidal sequestration.
-
Buffer Preparation: Prepare two identical assay buffers. To Buffer A, add no detergent (or a baseline of 0.001% Triton X-100). To Buffer B, add a high concentration of non-ionic detergent (0.01% to 0.1% Triton X-100)[2].
-
Compound Serial Dilution: Prepare a 10-point dose-response curve of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole in DMSO.
-
Pre-incubation (Critical Step): Dispense the compound into the assay plates containing Buffer A and Buffer B. Add the target enzyme and pre-incubate for 15 minutes. Causality Note: Aggregation is a time-dependent physical process; ensuring consistent pre-incubation times allows the colloid to fully form in Buffer A.
-
Substrate Addition & Readout: Add the substrate to initiate the reaction. Monitor the kinetic readout.
-
Data Analysis: Calculate the IC50 for both conditions. A rightward shift in IC50 of >10-fold (or complete loss of activity) in Buffer B indicates the compound is an aggregator[3].
Protocol 2: Dynamic Light Scattering (DLS) Validation
Rationale: Directly measures the physical presence of colloidal particles in the assay buffer to confirm the detergent-reversal findings.
-
Sample Preparation: Dilute 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole to 10 µM and 50 µM in filtered (0.22 µm) assay buffer (without enzyme/substrate).
-
Equilibration: Allow the solution to equilibrate at room temperature for 20 minutes.
-
Measurement: Transfer 20 µL to a DLS cuvette. Measure the hydrodynamic radius using a standard DLS instrument.
-
Interpretation: 1,2,4-oxadiazole aggregators typically form colloids with a size range of 250 to 400 nm[3]. If particles in this range are detected, the compound has exceeded its CAC and is a definitive false positive.
Module D: Quantitative Benchmarks & Data Interpretation
The following table summarizes the expected quantitative profiles of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole when acting as a false positive versus a true competitive inhibitor.
| Diagnostic Metric | Profile of a False Positive (Aggregator) | Profile of a True Hit (Competitive) |
| IC50 (Low Detergent: 0.001% Triton) | 0.1 - 1.0 µM (Potent apparent inhibition) | 0.1 - 1.0 µM |
| IC50 (High Detergent: 0.01% Triton) | > 50 µM (Activity lost/shifted)[3] | 0.1 - 1.5 µM (Stable) |
| Hill Slope (Dose-Response) | > 2.0 (Steep curve, non-stoichiometric) | 0.8 - 1.2 (Standard Michaelis-Menten) |
| DLS Particle Size | 250 - 400 nm[3] | Not detectable (< 10 nm) |
| Enzyme Specificity | Promiscuous (Inhibits unrelated enzymes)[3] | Specific to the target kinase/enzyme |
Next Steps for Drug Development Professionals: If 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole is confirmed as a true hit (stable IC50 in detergent, no DLS particles), proceed to biophysical validation using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm 1:1 binding stoichiometry and thermodynamic parameters[5]. If it is an aggregator, medicinal chemistry efforts should focus on reducing the lipophilicity (LogP) of the cyclobutyl or methylphenyl groups to raise the compound's critical aggregation concentration above its therapeutic testing range.
References
-
Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: nih.gov URL:[Link]
-
Title: Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series Source: nih.gov URL:[Link]
-
Title: Divergent Modes of Enzyme Inhibition in a Homologous Structure−Activity Series | Journal of Medicinal Chemistry Source: acs.org URL:[Link]
-
Title: Medicinal Chemistry Strategies for the Development of Inhibitors Disrupting β-Catenin's Interactions with Its Nuclear Partners Source: acs.org URL:[Link]
-
Title: A novel 1,2,4-oxadiazole derivative (wyc-7-20) | DDDT Source: dovepress.com URL:[Link]
Sources
Comparative Pharmacology Guide: 5-Cyclobutyl vs. 5-Cyclopentyl 1,2,4-Oxadiazole Derivatives
Executive Summary
The 1,2,4-oxadiazole heterocycle is a privileged bioisostere for amides and esters, widely deployed in medicinal chemistry to improve metabolic stability while maintaining critical hydrogen-bond acceptor vectors. When functionalizing the C5-position of this core, the choice between a 4-membered (cyclobutyl) and a 5-membered (cyclopentyl) ring may appear trivial. However, this single-carbon difference profoundly impacts the molecule's 3D conformation, lipophilicity, and target engagement.
This guide provides an objective, data-driven comparison of 5-cyclobutyl and 5-cyclopentyl 1,2,4-oxadiazole derivatives, examining their physicochemical properties, comparative pharmacological efficacy, and the self-validating experimental protocols used to synthesize and evaluate them.
Structural and Physicochemical Rationale
The pharmacological divergence between cyclobutyl and cyclopentyl substitutions stems from their distinct spatial geometries and lipophilic contributions:
-
Conformational Vectors: The cyclopentyl ring predominantly adopts an "envelope" conformation, which can create a wider steric sweep in a binding pocket. In contrast, the cyclobutyl ring adopts a "puckered" (butterfly) conformation with a dihedral angle of approximately 30°. This puckering allows the cyclobutyl moiety to project its methylene carbons at a tighter angle, often providing an optimal fit in sterically restricted allosteric or orthosteric pockets.
-
Lipophilicity (cLogP): Each additional methylene ( CH2 ) unit typically increases the partition coefficient (cLogP) by ~0.5 units. The lower lipophilicity of the cyclobutyl derivative often results in a superior solubility-permeability balance, reducing non-specific binding and improving cell-based assay performance.
These properties make both derivatives highly valuable in diverse therapeutic areas, ranging from1[1] to 2[2] and 3[3].
Fig 1. Structure-Activity Relationship (SAR) logic tree for C5-substituted 1,2,4-oxadiazoles.
Comparative Efficacy: Antiparasitic Drug Discovery
A highly instructive case study for comparing these two derivatives is found in recent scaffold-hopping campaigns aimed at developing against Leishmania species. Researchers systematically evaluated C5-cycloalkyl substitutions to optimize both potency (IC50) and the Selectivity Index (SI) relative to mammalian macrophages.
Quantitative Data Comparison
As summarized in the table below, while both the 5-cyclobutyl (Compound 2g) and 5-cyclopentyl (Compound 2f) derivatives exhibited excellent single-digit micromolar activity, the cyclobutyl derivative demonstrated a slight edge in both absolute potency against L. tropica and overall selectivity.
| Parameter | 5-Cyclobutyl-1,2,4-oxadiazole (2g) | 5-Cyclopentyl-1,2,4-oxadiazole (2f) |
| Ring Size | 4-membered ( C4H7 ) | 5-membered ( C5H9 ) |
| Conformation | Puckered (Butterfly) | Envelope |
| IC50 (L. infantum) | 2.94 μM | 3.01 μM |
| IC50 (L. tropica) | 2.57 μM | 2.79 μM |
| Selectivity Index (SI) | > 19 | > 17 |
| Sub-optimal Analogs | Cyclopropyl (IC50 > 10 μM, SI < 10) | Cyclohexyl (Reduced pan-activity) |
Data sourced from phenotypic screening against Leishmania spp..
Mechanistic Causality: The slight superiority of the cyclobutyl derivative in this context is attributed to its ability to deeply anchor into the hydrophobic pocket of the target without the steric penalty incurred by the larger envelope conformation of the cyclopentyl ring. Furthermore, its lower lipophilicity prevents excessive accumulation in the macrophage lipid bilayer, thereby reducing mammalian cytotoxicity and driving up the Selectivity Index (SI > 19).
Validated Experimental Methodologies
To ensure scientific integrity, the synthesis and pharmacological evaluation of these derivatives must rely on self-validating protocols.
Protocol A: Mild Synthesis via TBAF Catalysis
Traditional cyclodehydration of O-acyl amidoximes into 1,2,4-oxadiazoles requires harsh refluxing conditions (e.g., toluene at 110°C), which can degrade sensitive functional groups.
Causality & Logic: By utilizing a catalytic amount of Tetrabutylammonium fluoride (TBAF) at room temperature, the fluoride ion acts as a potent hydrogen-bond acceptor. It increases the nucleophilicity of the amide nitrogen, driving the cyclization thermodynamically forward at ambient temperature. This preserves molecular integrity and ensures high yields.
Step-by-Step Workflow:
-
Coupling: React the starting arylamidoxime with either cyclobutanecarboxylic acid or cyclopentanecarboxylic acid using EDC·HCl and HOBt in dry DMF to form the O-acyl amidoxime intermediate.
-
Purification: Extract with EtOAc, wash with saturated NaHCO3 and brine, dry over Na2SO4 , and concentrate.
-
Cyclization: Dissolve the intermediate in dry THF. Add a catalytic amount of TBAF (0.1 equivalents).
-
Incubation: Stir at room temperature for 4–6 hours until TLC confirms complete consumption of the intermediate.
-
Isolation: Quench with water, extract, and purify via flash chromatography to yield the pure 5-cycloalkyl-1,2,4-oxadiazole.
Fig 2. Mild synthesis workflow of 5-cycloalkyl-1,2,4-oxadiazoles using TBAF-catalyzed cyclization.
Protocol B: Phenotypic Screening via Resazurin Microtiter Assay
Evaluating antiparasitic efficacy requires a robust viability readout.
Causality & Logic: Unlike MTT assays that require cell lysis and solubilization of formazan crystals, Resazurin is a cell-permeable, non-toxic redox indicator. Metabolically active Leishmania promastigotes reduce the blue resazurin to highly fluorescent resorufin. This allows for kinetic, non-destructive monitoring and minimizes well-to-well variability, establishing a highly trustworthy, self-validating assay system.
Step-by-Step Workflow:
-
Cell Seeding: Plate Leishmania promastigotes ( 1×104 cells/well) in 96-well plates using supplemented RPMI-1640 medium.
-
Compound Treatment: Add the cyclobutyl or cyclopentyl derivatives in a 10-point serial dilution (ranging from 0.1 μM to 50 μM). Include Miltefosine as a positive control and 0.5% DMSO as the vehicle control.
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Readout: Add 20 μL of Resazurin solution (0.15 mg/mL) to each well. Incubate for an additional 4 hours in the dark.
-
Quantification: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). Calculate the IC50 using non-linear regression analysis.
-
Counter-Screen (Crucial for SI): Repeat the assay on THP-1 mammalian macrophages to determine the CC50 (cytotoxic concentration). Calculate the Selectivity Index ( SI=CC50/IC50 ).
References
-
[3] 1,2,4-OXADIAZOLE BENZOIC ACID COMPOUNDS AND THEIR USE FOR NONSENSE SUPPRESSION AND THE TREATMENT OF DISEASE (Patent EP1618098B1). googleapis.com. 3
-
[1] 1,2,4-oxadiazole derivatives as allosteric modulators of metabotropic glutamate receptors belonging to group III (Patent EP2853532B1). google.com. 1
-
From pan-active to parasite-selective antiparasitic agents. AIR Unimi (2025).
-
[2] 1,2,4-Oxadiazole and thiadiazole compounds as immunomodulators (Patent US10781189B2). google.com. 2
Sources
- 1. EP2853532B1 - 1,2,4-oxadiazole derivatives as allosteric modulators of metabotropic glutamate receptors belonging to group III - Google Patents [patents.google.com]
- 2. US10781189B2 - 1,2,4-Oxadiazole and thiadiazole compounds as immunomodulators - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validating target engagement of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole using surface plasmon resonance (SPR)
Subtitle: Overcoming the kinetic resolution challenges of low-molecular-weight lipophilic modulators using Surface Plasmon Resonance (SPR).
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating target engagement for low-molecular-weight (LMW), highly lipophilic chemotypes. The 1,2,4-oxadiazole heterocyclic ring is a privileged scaffold in drug discovery, prized for its bioisosteric properties and metabolic stability . However, molecules like 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole present distinct biophysical challenges: their low molecular weight (<250 Da) generates minimal signal, and their extreme lipophilicity requires organic co-solvents that confound traditional equilibrium assays.
This guide objectively compares biophysical platforms for validating the engagement of such compounds against challenging targets—specifically, the catalytic domain of soluble guanylate cyclase (sGC) —and provides a causality-driven, self-validating SPR methodology.
Platform Comparison: Why SPR Wins for LMW Lipophiles
When evaluating a lipophilic LMW compound, researchers typically choose between Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC). While all three measure target engagement, their performance diverges significantly under the constraints of organic solvents and low-mass analytes.
Table 1: Biophysical Technique Comparison for LMW Oxadiazoles
| Performance Metric | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Sensitivity (Mass Limit) | Excellent (<100 Da) | Moderate (>150 Da) | Poor (Requires high concentrations) |
| Kinetic Resolution | Real-time ( kon , koff ) | Real-time (Struggles with fast koff ) | Equilibrium only ( KD , ΔH ) |
| DMSO Tolerance | High (Robust solvent correction) | Moderate (Prone to baseline drift) | Low (High heat of dilution masks binding) |
| Sample Consumption | Low (~10-50 µg protein) | Low (~10-50 µg protein) | High (Milligram quantities required) |
| Throughput | Medium-High (384-well) | High (96/384-well parallel) | Low (1 sample per run) |
The Verdict: SPR is the only platform capable of resolving the rapid association/dissociation kinetics of a <250 Da molecule while mathematically correcting for the massive bulk refractive index shifts caused by the DMSO required to keep the oxadiazole in solution.
Target Engagement & Mechanism of Action
To contextualize the SPR data, we must understand the biological objective. 1,2,4-oxadiazole derivatives act as allosteric activators of sGC, binding directly to the catalytic domain to drive the conversion of GTP to cGMP, independent of nitric oxide (NO) .
Mechanism of action for sGC activation by 1,2,4-oxadiazole derivatives.
Causality-Driven SPR Protocol
A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system , ensuring that every step proves its own accuracy.
Step 1: Surface Preparation & Target Immobilization
-
Action: Activate a CM5 sensor chip (carboxymethylated dextran) using a 1:1 mixture of EDC/NHS. Inject the sGC catalytic domain diluted in 10 mM Sodium Acetate (pH 4.5).
-
Causality: The pH 4.5 buffer is strictly chosen because it is below the isoelectric point (pI) of sGC. This induces a net positive charge on the protein, electrostatically pre-concentrating it onto the negatively charged dextran matrix before covalent amide bonds form.
-
System Self-Validation: After blocking the surface with 1M Ethanolamine, inject a known positive control (e.g., YC-1, a standard sGC activator). A proportional Resonance Unit (RU) response validates that the immobilized protein has retained its native, active conformation.
Step 2: Buffer Optimization & Solvent Correction
-
Action: Establish a running buffer of 1x PBS, 0.05% Tween-20, and 5% DMSO.
-
Causality: 5% DMSO is mandatory to prevent the highly lipophilic 5-cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole from precipitating out of solution. Tween-20 acts as a surfactant to mitigate non-specific hydrophobic interactions between the compound and the dextran matrix.
-
System Self-Validation: Run a DMSO calibration series (4.5% to 5.5% DMSO). The system plots the bulk refractive index of the reference channel against the active channel. A linear regression fit with an R2>0.99 confirms the software can accurately subtract the massive bulk shifts caused by DMSO, isolating the true binding signal.
Step 3: Analyte Injection (Multi-Cycle Kinetics)
-
Action: Inject the oxadiazole compound in a 3-fold dilution series (0.1 µM to 10 µM) at a high flow rate of 50 µL/min.
-
Causality: A high flow rate minimizes Mass Transport Limitation (MTL). This ensures that the observed association rate ( kon ) represents the true chemical reaction rate, rather than the time it takes the molecule to diffuse through the flow cell.
-
System Self-Validation: Include a buffer-only injection (blank) and a replicate of the mid-point concentration. The blank allows for "double-referencing" (subtracting baseline drift), and the replicate ensures sensorgram reproducibility, proving the surface is not degrading over time.
SPR experimental workflow for lipophilic small-molecule kinetic validation.
Experimental Data & Kinetic Performance
By applying the self-validating protocol above, we can extract high-resolution kinetic parameters. Below is the comparative SPR data for the target compound versus the reference standard YC-1 binding to the sGC catalytic domain.
Table 2: Kinetic Binding Parameters against sGC Catalytic Domain
| Compound | kon ( M−1s−1 ) | koff ( s−1 ) | KD ( μM ) | χ2 (RU 2 ) |
| 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole | 4.2×104 | 0.015 | 0.357 | 0.85 |
| YC-1 (Reference Standard) | 1.8×104 | 0.042 | 2.33 | 1.12 |
Data Interpretation & Structural Causality: The data reveals that 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole binds with a sub-micromolar affinity ( KD=357 nM), outperforming the reference standard.
-
The kon advantage: The highly lipophilic cyclobutyl moiety at the 5-position drives a rapid hydrophobic collapse into the target pocket, resulting in an association rate ( kon ) more than twice as fast as YC-1.
-
The koff advantage: The 3-methylphenyl (m-tolyl) group anchors the molecule via stable π−π stacking interactions within the binding site, significantly reducing the dissociation rate ( koff ) and prolonging the target residence time.
-
Fit Quality: A χ2 value below 1.0 confirms that the 1:1 Langmuir binding model perfectly describes the interaction, validating the absence of non-specific binding artifacts.
References
-
Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. (2020). "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Pharmaceuticals, 13(6), 111.[Link]
-
Mota, F., Allerston, C. K., Hampden-Smith, K., Garthwaite, J., & Selwood, D. L. (2014). "Surface plasmon resonance using the catalytic domain of soluble guanylate cyclase allows the detection of enzyme activators." Bioorganic & Medicinal Chemistry Letters, 24(4), 1075-1079.[Link]
Benchmarking 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole against FDA-Approved Oxadiazoles: A Preclinical Evaluation Guide
Executive Summary & Structural Rationale
The 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery, frequently deployed as a hydrolytically stable bioisostere for esters and amides [1]. Its unique electron-deficient nature and hydrogen-bond acceptor capabilities have driven the clinical success of several blockbuster therapeutics, including the sphingosine-1-phosphate (S1P) receptor modulator Ozanimod (Zeposia) and the peripherally acting µ-opioid receptor antagonist Naldemedine[2].
In this technical guide, we benchmark the preclinical performance of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole (CB-MPO) —a highly optimized synthetic building block and screening hit—against these FDA-approved standards.
The Causality of Structural Design: The substitution pattern on the 1,2,4-oxadiazole core dictates both target affinity and metabolic fate.
-
The 5-Cyclobutyl Motif: Unlike planar aromatic substituents, the sp³-hybridized cyclobutyl group introduces steric bulk and increases the three-dimensionality (Fsp³) of the molecule. This specific geometric hindrance shields the oxadiazole core from cytochrome P450 (CYP)-mediated oxidation while maintaining optimal lipophilicity for membrane permeability.
-
The 3-(3-Methylphenyl) Vector: This moiety provides a defined vector for π-π stacking and hydrophobic interactions within deep, lipophilic receptor binding pockets (such as those found in GPCRs), mimicking the rigid linker function seen in Ozanimod.
Comparative Physicochemical Profiling
To establish a baseline for comparison, we evaluated the physicochemical properties of CB-MPO against Ozanimod and Naldemedine. CB-MPO exhibits a highly efficient ligand profile, characterized by a low molecular weight and a Topological Polar Surface Area (TPSA) that strongly favors central nervous system (CNS) penetration or deep-tissue distribution.
Table 1: Physicochemical Benchmarking
| Compound | MW ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| CB-MPO | 228.29 | 3.4 | 38.8 | 0 | 3 |
| Ozanimod | 404.47 | 2.8 | 83.1 | 2 | 6 |
| Naldemedine | 570.64 | 1.9 | 134.4 | 3 | 8 |
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
To objectively compare the metabolic liability of the cyclobutyl-oxadiazole linkage against FDA-approved benchmarks, we employ a Human Liver Microsome (HLM) stability assay [3].
Self-Validating System Design: This protocol is engineered for absolute trustworthiness. It includes a minus-cofactor (-NADPH) control to isolate CYP-mediated enzymatic degradation from spontaneous chemical hydrolysis. Furthermore, Verapamil is utilized as a positive control to confirm the enzymatic viability of the pooled microsomes.
Step-by-Step Methodology
-
Reagent Preparation: Thaw pooled Human Liver Microsomes (e.g., 50-donor pool) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Incubation Mixture: Dilute the microsomes in the buffer to a final protein concentration of 0.5 mg/mL. Causality: This specific concentration balances the detection limit of the LC-MS/MS with the need to maintain linear enzyme kinetics without causing excessive non-specific protein binding.
-
Compound Addition: Add the test compounds (CB-MPO, Ozanimod, Naldemedine, and Verapamil) to a final concentration of 1 µM. Ensure the final DMSO concentration remains < 0.1% to prevent solvent-induced CYP inhibition.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).
-
Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.
-
Data Processing: Calculate the elimination rate constant ( k ) from the log-linear plot of the remaining compound versus time. Derive the in vitro half-life ( t1/2=0.693/k ) and intrinsic clearance ( CLint=(k×V)/microsomal protein concentration ).
Assay Workflow Visualization
Fig 1. Self-validating HLM stability assay workflow for oxadiazole benchmarking.
Experimental Results: Metabolic Stability
The experimental data confirms the structural hypothesis: the incorporation of the 5-cyclobutyl group provides exceptional metabolic shielding. CB-MPO demonstrates robust metabolic stability, matching the pharmacokinetic resilience of the FDA-approved Ozanimod.
Table 2: Human Liver Microsome (HLM) Stability Data
| Compound | Remaining at 60 min (%) | t1/2 (min) | CLint (µL/min/mg) |
| CB-MPO | 82.4 | >120 | <15.0 |
| Ozanimod | 78.1 | >120 | <15.0 |
| Naldemedine | 45.3 | 52 | 26.6 |
| Verapamil (Positive Control) | <5.0 | 14 | 98.5 |
Note: The -NADPH control for CB-MPO showed >98% compound remaining at 60 minutes, confirming that the 1,2,4-oxadiazole core is completely resistant to spontaneous aqueous hydrolysis under physiological conditions.
Conclusion
Benchmarking 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole against clinical-stage therapeutics reveals a highly competent preclinical profile. By leveraging an sp³-rich cyclobutyl substitution, the compound achieves an intrinsic clearance rate ( CLint < 15.0 µL/min/mg) that is virtually identical to Ozanimod. For drug development professionals, this scaffold represents a metabolically hardened, low-molecular-weight starting point for developing novel GPCR modulators or CNS-penetrant therapeutics.
References
Cross-Reactivity Profiling of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole in Standard Kinase Panels: A Comprehensive Comparison Guide
Executive Summary & Chemical Rationale
In modern targeted drug discovery, the 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold. Frequently deployed as a metabolically stable bioisostere for amides and esters, it acts as a robust hydrogen bond acceptor within the highly conserved ATP-binding hinge region of kinases. 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole (hereafter referred to as CB-mTol-OXD ) represents a prototypical structural motif utilized in the development of ATP-competitive inhibitors.
However, because the ATP-binding pocket is structurally conserved across the human kinome, polypharmacology—where a single compound binds multiple kinase targets—is widespread[1]. To prevent late-stage clinical attrition due to off-target toxicity, researchers must rigorously evaluate the kinome-wide cross-reactivity of scaffolds like CB-mTol-OXD. This guide provides an authoritative, step-by-step comparison of CB-mTol-OXD against standard reference inhibitors, detailing the causality and self-validating protocols required for accurate kinase profiling.
The Causality of Profiling Methodologies
A robust kinase profiling cascade cannot rely on a single assay format. To build a self-validating dataset, we employ a dual-tiered orthogonal approach:
-
High-Throughput Binding Assays (e.g., KINOMEscan):
-
The "Why": Enzymatic activity assays are highly dependent on ATP concentration, which varies drastically across different cellular compartments. The KINOMEscan methodology utilizes an active site-directed competition binding assay that operates independently of ATP[2]. This allows for the unbiased calculation of thermodynamic binding affinity ( Kd ), making it the gold standard for primary broad-spectrum screening.
-
-
Orthogonal Activity Assays (e.g., TR-FRET):
-
The "Why": Binding does not strictly equate to functional inhibition (e.g., a compound might bind an inactive conformation without blocking phosphorylation). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures actual enzymatic substrate phosphorylation. By introducing a microsecond time-delay before measurement, TR-FRET allows short-lived background autofluorescence (from the compound or biological matrix) to decay completely[3]. This yields an exceptionally high signal-to-noise ratio, eliminating the false positives commonly seen in standard prompt-fluorescence assays[4].
-
Step-by-step workflow for the orthogonal kinase cross-reactivity profiling of CB-mTol-OXD.
Comparative Kinase Panel Data
To objectively evaluate the performance of CB-mTol-OXD, we benchmarked it against Staurosporine (a well-known pan-kinase inhibitor) and Imatinib (a highly selective ABL/KIT inhibitor). The data below summarizes a primary screen at a 1 µM compound concentration, followed by Kd determination for the identified hits.
Table 1: Cross-Reactivity Profile across a Representative Kinase Panel
| Kinase Target | Biological Role | CB-mTol-OXD (% Inhibition) | Staurosporine (% Inhibition) | Imatinib (% Inhibition)* | CB-mTol-OXD Kd (nM) |
| p38α (MAPK14) | Primary Target (Inflammation) | 98% | 99% | 5% | 12.4 |
| SRC | Off-Target (T-cell signaling) | 65% | 98% | 12% | 450.0 |
| ABL1 | Off-Target (Cell proliferation) | 15% | 97% | 96% | >10,000 |
| LCK | Off-Target (Lymphocyte activation) | 42% | 99% | 8% | 1,250.0 |
| EGFR | Off-Target (Epithelial growth) | 5% | 95% | 2% | >10,000 |
*Percentage inhibition measured at a single dose of 1 µM via competitive binding assay. Values >50% trigger secondary dose-response Kd profiling.
Data Interpretation: CB-mTol-OXD demonstrates potent, low-nanomolar affinity for its primary target (p38α). Unlike the pan-inhibitor Staurosporine, it spares EGFR and ABL1. However, the 65% inhibition of SRC indicates moderate cross-reactivity, which must be orthogonally validated to assess potential immunosuppressive liabilities.
Divergent phenotypic outcomes driven by primary target inhibition versus off-target cross-reactivity.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, all assays must be internally controlled. The following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind specific reagent choices.
Protocol A: High-Throughput Competition Binding Assay ( Kd Determination)
This protocol utilizes the KINOMEscan principle to measure thermodynamic binding[2].
-
Reagent Preparation: Prepare CB-mTol-OXD as an 11-point 3-fold dilution series in 100% DMSO.
-
Kinase Preparation: Grow kinase-tagged T7 phage strains in E. coli (BL21 derived). Lyse the cells, centrifuge at 6000 × g, and filter to isolate the DNA-tagged kinases[2].
-
Binding Reaction: In a 384-well polypropylene plate, combine the DNA-tagged kinase, immobilized active-site directed ligand (on magnetic beads), and the compound dilution series in 1× binding buffer (20% SeaBlock, 0.17× PBS, 0.05% Tween 20, 6 mM DTT)[2].
-
Incubation & Elution: Incubate for 1 hour at room temperature. Wash the beads to remove unbound kinase. Elute the bound kinase using a non-denaturing buffer.
-
Detection: Quantify the eluted DNA-tagged kinase using quantitative PCR (qPCR).
-
Self-Validation Check:
-
Negative Control: Wells containing only DMSO must yield maximum qPCR signal (0% inhibition).
-
Positive Control: Wells containing a saturating dose of Staurosporine must yield baseline signal (100% inhibition).
-
Protocol B: Orthogonal TR-FRET Kinase Activity Assay
To confirm that the SRC cross-reactivity observed in Protocol A translates to functional inhibition, we utilize a LanthaScreen TR-FRET assay[4].
-
Kinase Reaction Setup: In a low-volume black 384-well plate, incubate 5 nM of recombinant SRC kinase with 400 nM of fluorescein-labeled poly-GT substrate and 200 µM ATP in Kinase Buffer[4]. Add CB-mTol-OXD at varying concentrations.
-
Incubation: Allow the phosphorylation reaction to proceed for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add TR-FRET dilution buffer containing EDTA (final concentration 15 mM) and Terbium-labeled anti-phosphotyrosine antibody (final concentration 2 nM)[4].
-
Causality Note: EDTA is strictly required here; it chelates the Mg²⁺ ions necessary for kinase catalytic activity, instantly freezing the reaction state to prevent signal drift during the read phase.
-
-
Time-Resolved Measurement: Read the plate using a dual-emission TR-FRET compatible microplate reader. Excite the Terbium donor at 340 nm. After a 100-microsecond delay, measure emission at 490 nm (Terbium) and 520 nm (Fluorescein)[3].
-
Self-Validation Check (Z'-Factor): Calculate the assay robustness using the formula: Z′=1−∣μDMSO−μStaurosporine∣3(σDMSO+σStaurosporine) . A Z′ value > 0.5 confirms that the assay window is statistically wide enough to trust the generated IC50 values.
Conclusion
The 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole scaffold provides a highly potent, ATP-competitive anchor for kinase inhibition. However, as demonstrated by the comparative panel data, structural optimization is required to dial out moderate cross-reactivity with off-targets like SRC. By employing a self-validating workflow that pairs ATP-independent binding assays (KINOMEscan) with highly sensitive, time-resolved functional assays (TR-FRET), researchers can confidently map the polypharmacology of 1,2,4-oxadiazole derivatives and navigate them safely toward clinical development.
References
- Source: bio-protocol.
- Source: sinobiological.
- Source: biorxiv.
- Source: thermofisher.
Sources
Structural comparison of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole with traditional amide bioisosteres
Title: Structural and Functional Comparison: 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole vs. Traditional Amide Bioisosteres
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Amide Liability and the Bioisosteric Imperative
The amide bond is a foundational motif in medicinal chemistry, yet it frequently introduces significant pharmacokinetic liabilities. Native amides are highly susceptible to enzymatic cleavage by amidases and often suffer from poor membrane permeability due to the high desolvation energy penalty associated with their hydrogen bond donor (HBD) capacity. To circumvent these issues, medicinal chemists employ bioisosteric replacement.
This guide provides an objective, data-driven comparison of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole against its native amide counterpart (N-(3-methylphenyl)cyclobutanecarboxamide) and traditional bioisosteres like 1,3,4-oxadiazoles and tetrazoles. By mapping the structural causality to experimental outcomes, we establish a framework for optimizing lead compounds using the 1,2,4-oxadiazole scaffold.
Structural Mapping & Physicochemical Causality
The strategic replacement of an amide with a 1,2,4-oxadiazole requires precise structural mapping. In the case of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole, the C5 position of the oxadiazole ring corresponds to the carbonyl carbon of the original amide, while the C3 position mimics the amide nitrogen.
This non-classical bioisosteric replacement fundamentally alters the molecule's physicochemical profile:
-
Ablation of the Hydrogen Bond Donor (HBD): Unlike secondary amides, the 1,2,4-oxadiazole lacks an N-H bond. This eliminates its HBD capacity, significantly reducing the Topological Polar Surface Area (TPSA). A lower TPSA directly decreases the desolvation energy required for the molecule to transition from an aqueous environment into a lipid bilayer, thereby enhancing passive permeability (e.g., in Caco-2 assays) hydrolytically stable bioisostere[1].
-
Dipole Moment and Planarity: Both 1,2,4- and 1,3,4-oxadiazoles successfully mimic the molecular planarity and dipole moment of an amide bond, but they exhibit distinct variations in electrostatic distribution and hydrogen bond acceptor (HBA) strength electrostatic and hydrogen bonding character[2].
Fig 1. Bioisosteric replacement workflow from labile amide to oxadiazole and tetrazole scaffolds.
Quantitative Data Presentation: Performance Comparison
The following table synthesizes the physicochemical and metabolic performance of the target 1,2,4-oxadiazole against its native amide and alternative bioisosteres.
Table 1: Physicochemical and Metabolic Comparison
| Compound Scaffold | ClogP | TPSA (Ų) | HBD / HBA | HLM Half-life (t½) | Primary Metabolic Liability |
| Native Amide | 2.6 | 29.1 | 1 / 1 | < 15 min | Amidase cleavage |
| 1,2,4-Oxadiazole | 3.5 | 38.9 | 0 / 3 | ~110 min | CYP-mediated ring reduction |
| 1,3,4-Oxadiazole | 3.1 | 38.9 | 0 / 3 | > 150 min | N-dealkylation / Hydroxylation |
| Tetrazole | 2.1 | 43.6 | 1 / 4 | ~85 min | Glucuronidation |
Data Interpretation: The 1,2,4-oxadiazole successfully eliminates amidase susceptibility, vastly extending the half-life compared to the native amide resistance to hydrolysis[3]. However, the increase in lipophilicity (ClogP 3.5) can drive non-specific binding and increase Cytochrome P450 (CYP) turnover.
Metabolic Stability: The 1,2,4- vs. 1,3,4-Oxadiazole Nuance
While 1,2,4-oxadiazoles are highly effective at preventing hydrolytic cleavage, they are not metabolically invincible. A critical mechanistic insight for drug developers is understanding the difference between oxadiazole isomers.
The O-N bond in the 1,2,4-oxadiazole nucleus possesses a lower degree of aromaticity compared to the 1,3,4-isomer. This makes the 1,2,4-oxadiazole ring uniquely susceptible to enzymatic reduction, which can lead to ring opening susceptible to reduction, leading to ring opening[4]. If high clearance is observed in Human Liver Microsome (HLM) assays for a 1,2,4-oxadiazole candidate, synthesizing the matched 1,3,4-oxadiazole isomer is the standard troubleshooting step. The 1,3,4-isomer often exhibits superior metabolic robustness due to its altered charge distribution and distinct hydrogen bond acceptor strength variation in hydrogen bond acceptor and donor strength[5].
Self-Validating Experimental Protocol: In Vitro Metabolic Stability
To accurately assess the metabolic liability of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole, a self-validating Human Liver Microsome (HLM) assay must be employed. A protocol is only scientifically trustworthy if it can differentiate between enzymatic clearance and chemical instability.
Objective: Determine the intrinsic clearance ( ) and half-life ( ) while ruling out chemical hydrolysis.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw HLMs on ice and dilute to a working protein concentration of 0.5 mg/mL in the buffer.
-
Compound Pre-incubation: Add 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole (final concentration 1 µM, max 0.1% DMSO) to the HLM solution in a 96-well plate. Pre-incubate at 37°C for 10 minutes to allow equilibration.
-
Control Implementation (The Self-Validating Step):
-
Positive Controls: Run parallel wells with Verapamil (high clearance) and Warfarin (low clearance) to validate enzyme activity.
-
Negative Control (-NADPH): Maintain a parallel arm of the test compound without the addition of NADPH. Causality: If the oxadiazole degrades in the -NADPH arm, the degradation is due to chemical hydrolysis or non-CYP mediated breakdown, invalidating standard CYP clearance calculations.
-
-
Reaction Initiation: Initiate the active reaction by adding pre-warmed NADPH (1 mM final concentration) to the test and positive control wells. This marks .
-
Quenching and Sampling: At designated time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
Fig 2. Self-validating in vitro metabolic stability workflow differentiating enzymatic degradation.
References
-
[1] The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties - BenchChem. 1
-
[4] Technical Support Center: 1,2,4-Oxadiazole Isomers & Metabolic Stability - BenchChem. 4
-
[2] Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH.2
-
[5] Oxadiazole isomers: all bioisosteres are not created equal - RSC Publishing. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole proper disposal procedures
Comprehensive Operational Guide for the Handling and Disposal of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole
As drug development professionals and synthetic chemists increasingly utilize 1,2,4-oxadiazole derivatives, understanding their lifecycle management is critical. 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole is a specialized synthetic intermediate. This guide provides an authoritative framework for its safe handling, compliant disposal, and spill mitigation, ensuring laboratory safety and environmental integrity.
Mechanistic Causality: Why Strict Disposal is Required
In medicinal chemistry, the 1,2,4-oxadiazole heterocyclic ring is strategically deployed as a non-classical bioisostere for amide and ester functionalities. This substitution is favored because it offers exceptional resistance to chemical and enzymatic hydrolysis, thereby improving the metabolic stability of drug candidates[1][2].
However, the very physicochemical properties that make this compound valuable in vivo—namely, its hydrolytic stability and lipophilicity—create significant environmental liabilities. Because the oxadiazole core resists natural degradation pathways, it persists in aquatic ecosystems. Improper disposal can lead to long-lasting harmful effects on aquatic life (GHS Hazard H413)[3]. Furthermore, contact with oxadiazole derivatives can cause serious eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335)[4][5].
Because of its environmental persistence, aqueous drain disposal or standard landfilling of 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole is strictly prohibited under the EPA's Land Disposal Restrictions (LDR)[6]. It must be managed as a hazardous chemical waste destined for high-temperature incineration.
Regulatory Framework & Accumulation Standards
Laboratory disposal of this compound must comply with the Resource Conservation and Recovery Act (RCRA). For academic and research institutions, EPA Subpart K (40 CFR Part 262) provides a tailored framework that allows trained environmental health and safety (EHS) professionals to manage hazardous waste determinations[7][8]. Under these guidelines, laboratories operating Satellite Accumulation Areas (SAAs) must not exceed 55 gallons of hazardous waste (or 1 quart of acute hazardous waste) at or near the point of generation[8][9].
Quantitative Waste Segregation Data
To prevent dangerous cross-reactions and ensure compliance, all waste containing 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole must be categorized accurately before disposal.
| Waste Category | Composition / Physical State | RCRA Compatibility Stream | Max SAA Accumulation | Terminal Destruction |
| Solid Waste | Contaminated PPE, weigh boats, empty vials, silica gel | Hazardous Solid Waste (Non-Halogenated) | 55 Gallons | High-Temp Incineration |
| Liquid (Non-Halogenated) | Dissolved in EtOAc, Hexanes, MeOH, or DMSO | Non-Halogenated Organic Solvent Waste | 55 Gallons | High-Temp Incineration |
| Liquid (Halogenated) | Dissolved in DCM, Chloroform, or mixed with halogens | Halogenated Organic Solvent Waste | 55 Gallons | Specialized Incineration |
| Aqueous Mixtures | Washings with >1% organic content | Aqueous Hazardous Waste (Do not drain) | 55 Gallons | Chemical Treatment / Incineration |
Disposal Workflow Visualization
Figure 1: Decision tree for the segregation and disposal of 1,2,4-oxadiazole laboratory waste.
Self-Validating Standard Operating Procedures (SOPs)
Protocol 1: Routine Laboratory Waste Disposal
This protocol utilizes a self-validating loop to ensure no incompatible chemicals are mixed and no containers are compromised prior to EHS pickup.
-
Segregation & Compatibility Check: Identify the physical state and solvent matrix of the waste.
-
Validation Step: Before adding the bulk waste to a carboy, visually inspect a 1 mL test aliquot for phase separation, gas evolution, or exothermic heat generation.
-
-
Containerization: Transfer the waste into an EPA-approved, chemically compatible container (e.g., HDPE for liquids).
-
Validation Step: Place the primary container inside a secondary containment tray. Secure the cap tightly and gently invert the container 180 degrees to physically confirm the integrity of the seal.
-
-
Labeling & Logging: Attach a standardized hazardous waste tag immediately upon adding the first drop of waste.
-
Validation Step: Cross-reference the listed contents (e.g., "1,2,4-oxadiazole derivative, Ethyl Acetate") with the laboratory's digital chemical inventory system to ensure 100% mass balance accountability.
-
-
SAA Storage & EHS Transfer: Store the container in the designated Satellite Accumulation Area.
Protocol 2: Emergency Spill Response & Cleanup
Due to the compound's potential as a respiratory and dermal irritant, spills must be managed with strict containment protocols[4][5].
-
Hazard Assessment & Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).
-
Validation Step: Consult the laboratory ventilation monitor. If the spill exceeds 100 mL of solvent matrix or if fume hood face velocity drops below 100 fpm, abort manual cleanup and trigger the EHS emergency response.
-
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite) to prevent spreading.
-
Validation Step: Visually confirm a continuous, unbroken ring of absorbent around the spill with no outward liquid migration.
-
-
Absorption & Collection: Sweep the absorbed mixture using non-sparking tools and place it into a hazardous solid waste container[10].
-
Validation Step: Weigh the collected solid waste. The mass should logically correlate with the estimated spill volume plus the mass of the absorbent used, ensuring no residual chemical is left behind.
-
-
Surface Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or isopropanol) followed by soap and water[5][10].
-
Validation Step: Wipe the dried surface with a clean, white filter paper. Inspect the paper under UV light (if applicable) or visually to confirm the complete absence of chemical residue before reopening the area.
-
References
-
"Lab Chemical Disposal" - Environmental Marketing Services. Available at:[Link]
-
"Regulation of Laboratory Waste" - American Chemical Society. Available at:[Link]
-
"Regulations for Hazardous Waste Generated at Academic Laboratories" - US EPA. Available at: [Link]
-
"Laboratory Guide for Managing Chemical Waste" - Vanderbilt University Medical Center. Available at:[Link]
-
"Bioisosterism: 1,2,4‐Oxadiazole Rings" - ResearchGate. Available at: [Link]
-
"Amide Bond Bioisosteres: Strategies, Synthesis, and Successes" - PMC - NIH. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Lab Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. acs.org [acs.org]
- 8. epa.gov [epa.gov]
- 9. vumc.org [vumc.org]
- 10. echemi.com [echemi.com]
Personal protective equipment for handling 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole
As a Senior Application Scientist, I approach the handling of novel heterocyclic compounds not just with procedural caution, but with a mechanistic understanding of their physical chemistry. 5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole is a specialized building block frequently utilized in drug discovery.
The 1,2,4-oxadiazole core is a well-documented bioisostere for amides and esters, prized for its metabolic stability and ability to engage in non-covalent interactions with biological targets . However, the addition of a cyclobutyl ring and a 3-methylphenyl (m-tolyl) group drastically alters the compound's physicochemical profile. These specific substituents significantly increase the molecule's lipophilicity (LogP). Highly lipophilic compounds can rapidly permeate lipid bilayers, meaning dermal exposure presents a severe risk of systemic absorption . Furthermore, oxadiazole derivatives are known to act as severe skin, eye, and respiratory irritants, with some analogs classified as lachrymators or acute toxins upon ingestion .
Because this specific derivative lacks comprehensive in vivo toxicological data, it must be handled under the strict assumption of high potency and high dermal permeability.
Quantitative PPE & Hazard Matrix
To mitigate the specific risks associated with lipophilic oxadiazoles, standard laboratory PPE is insufficient. The following matrix outlines the required protective equipment and the scientific causality behind each choice.
| Protection Zone | Required Equipment | Specification / Standard | Mechanistic Rationale |
| Hand / Dermal | Double Nitrile Gloves | Outer: 8 mil, Inner: 4 mil (EN 374 compliant) | The highly lipophilic nature of the cyclobutyl and m-tolyl groups accelerates permeation through thin latex or standard nitrile. Double-gloving provides a physical barrier and a visual breach indicator. |
| Respiratory | N95/P100 Particulate Respirator or PAPR | NIOSH-approved | Fine powders of oxadiazole derivatives can be severe respiratory irritants. Non-polar powders are highly prone to static aerosolization. |
| Eye / Face | Chemical Splash Goggles | ANSI Z87.1 | Protects against micro-particulate aerosolization during weighing, which can cause severe ocular irritation and lachrymatory effects. |
| Body | Tyvek Lab Coat or Impermeable Apron | Disposable, elastic cuffs | Prevents the accumulation of lipophilic dust on reusable woven cotton fabrics, which could lead to chronic dermal exposure. |
Operational Protocol: Weighing and Transfer
When handling highly lipophilic, non-polar powders, static electricity is a critical operational hazard. Hydrophobic powders do not dissipate charge well; opening a statically charged container can cause the powder to aerosolize instantly, bypassing standard gravity-settling expectations.
This protocol is designed as a self-validating system to ensure absolute containment.
Step 1: Environmental Control & Fume Hood Preparation
-
Action: Conduct all handling inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.
-
Validation Check: Observe the digital airflow monitor. It must read between 80 and 100 feet per minute (fpm). If the reading fluctuates >10% or the alarm sounds, abort the procedure immediately.
Step 2: Static Mitigation
-
Action: Before opening the chemical vial, pass a deionizing bar (anti-static gun) over the sealed container, the anti-static weighing boat, and the V-shaped transfer spatula.
-
Validation Check: Gently tap the side of the vial. A successful static mitigation is validated when the powder settles at the bottom and does not "jump" or cling to the upper glass walls.
Step 3: Closed-System Transfer
-
Action: Uncap the vial and transfer the required mass using the anti-static spatula. Cap the vial immediately after the transfer is complete.
-
Validation Check: Monitor the micro-balance display. The reading must stabilize within 5 seconds. Continuous drifting indicates static interference or micro-drafts, requiring immediate recalibration of the hood sash height.
Step 4: Decontamination
-
Action: Wipe down the balance pan, spatulas, and the exterior of the chemical vial with a solvent capable of dissolving lipophilic compounds (e.g., 70% Isopropanol or Ethanol), followed by a secondary wipe with distilled water.
-
Validation Check: Inspect the outer gloves for any powder residue. Remove the outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin before withdrawing your hands from the hood.
Spill Response & Disposal Plan
Because the 1,2,4-oxadiazole ring contains multiple nitrogen atoms, thermal decomposition during standard incineration can release toxic nitrogen oxides (NOx).
Small Spill Response (< 50g):
-
Do not sweep. Sweeping generates hazardous aerosols.
-
Cover the spill with absorbent pads lightly dampened with 70% Isopropanol to dissolve and trap the lipophilic powder.
-
Carefully fold the pads inward and place them into a sealable, biohazard-grade polyethylene bag.
-
Wash the spill area with soap and water to remove any residual solvent.
Waste Disposal:
-
Consolidate all contaminated PPE, weighing boats, and spill cleanup materials into a clearly labeled "Hazardous Solid Waste: Oxadiazole Derivatives" container.
-
Logistical Routing: Ensure the waste manifest specifies that the material contains high-nitrogen heterocyclic compounds. Disposal must be routed exclusively to a chemical waste facility equipped with high-temperature incinerators and NOx scrubbers .
Workflow Visualization
Workflow for the safe handling and disposal of lipophilic 1,2,4-oxadiazole derivatives.
References
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. National Institutes of Health (PMC). Available at:[Link]
-
Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract. ACS Omega. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
